molecular formula C7H10N2O2 B2456261 1-Propyl-1H-pyrazole-4-carboxylic acid CAS No. 849612-71-1

1-Propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2456261
CAS No.: 849612-71-1
M. Wt: 154.169
InChI Key: VLQMAVVBCYNBQC-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-4-carboxylic acid (CAS 849612-71-1) is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This solid serves as a valuable bifunctional building block in organic synthesis and materials science research . Its structure features both a pyrazole ring and a carboxylic acid group, allowing it to function as a versatile ligand in constructing metal-organic frameworks (MOFs) . MOFs incorporating pyrazole-carboxylic acid ligands like this one are a prominent class of crystalline materials studied for applications in gas separation and storage, catalysis, sensing, and contaminant removal due to their tunable porous structures and high surface areas . Beyond materials chemistry, the pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential . As a research chemical, 1-Propyl-1H-pyrazole-4-carboxylic acid can be utilized in the synthesis of more complex molecules for various investigative purposes. The compound is supplied as a powder and should be stored at room temperature . Handling should be performed with care, and refer to the Safety Data Sheet for detailed hazard information. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQMAVVBCYNBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of 1-Propyl-1H-pyrazole-4-carboxylic Acid Scaffolds: A New Frontier in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the burgeoning therapeutic potential of a specific, yet profoundly significant, pyrazole scaffold: 1-Propyl-1H-pyrazole-4-carboxylic acid . While the broader pyrazole family has yielded numerous clinical successes, the strategic incorporation of a propyl group at the N1 position of the pyrazole ring, in conjunction with a carboxylic acid moiety at the C4 position, has unlocked a new dimension of therapeutic targeting. This guide will provide an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of this scaffold, with a particular focus on its remarkable selectivity as an agonist for Estrogen Receptor Alpha (ERα). We will further explore its potential in oncology and inflammatory diseases, providing detailed experimental protocols and structure-activity relationship (SAR) insights to empower researchers in this exciting field.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the five-membered pyrazole ring stands out for its remarkable versatility.[1] The presence of two adjacent nitrogen atoms imparts unique physicochemical properties, enabling pyrazole-containing molecules to engage with a wide range of biological targets.[2] This has led to the development of blockbuster drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antivirals.[3] The 1-Propyl-1H-pyrazole-4-carboxylic acid core represents a strategic evolution of this privileged scaffold, offering a unique combination of structural features that can be exploited for highly specific pharmacological interventions.

Synthetic Pathways to 1-Propyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives

The synthesis of the 1-Propyl-1H-pyrazole-4-carboxylic acid scaffold is a multi-step process that offers flexibility for the introduction of various substituents, allowing for the fine-tuning of biological activity. A common and effective strategy involves a two-step sequence: Vilsmeier-Haack formylation followed by oxidation.

Step 1: Vilsmeier-Haack Formylation for the Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic systems.[4][5] In this context, the reaction of a suitable hydrazone with the Vilsmeier reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) leads to the formation of the corresponding pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

Materials:

  • Propylhydrazine

  • Appropriate ketone (e.g., acetophenone for a 3-phenyl derivative)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Crushed ice

  • Sodium hydroxide solution (dilute)

  • Ethyl acetate

  • Petroleum ether

  • Standard laboratory glassware and purification apparatus (e.g., flash column chromatography)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve the starting ketone (1.0 mmol) in a suitable solvent like ethanol. Add propylhydrazine (1.0 mmol) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (4 mL) in an ice bath. Add POCl₃ (3.0 mmol) dropwise with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Cyclization and Formylation: Dissolve the crude hydrazone (1.0 mmol) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80°C for 4-6 hours.[3]

  • Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms. Filter the solid, wash it with water, and dry it. The crude 1-Propyl-1H-pyrazole-4-carbaldehyde can be purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[3]

Step 2: Oxidation to 1-Propyl-1H-pyrazole-4-carboxylic Acid

The pyrazole-4-carbaldehyde intermediate is then oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, with potassium permanganate or vanadium catalysts in the presence of hydrogen peroxide being effective options.[6][7]

Experimental Protocol: Oxidation of 1-Propyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 1-Propyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sulfuric acid (dilute)

  • Sodium bisulfite solution

  • Standard laboratory glassware for oxidation and work-up

Procedure:

  • Oxidation: In a round-bottom flask, suspend 1-Propyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in a mixture of water and pyridine.[6] While stirring vigorously, add a solution of potassium permanganate (approximately 2.0 mmol) in water dropwise. The reaction is exothermic and should be controlled with an ice bath if necessary. Stir the mixture at room temperature until the purple color of the permanganate disappears.

  • Work-up: Acidify the reaction mixture with dilute sulfuric acid. Add a saturated solution of sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide precipitate.

  • Isolation: The resulting solution can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-Propyl-1H-pyrazole-4-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.

Synthesis_Workflow Ketone Starting Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation Propylhydrazine Propylhydrazine Propylhydrazine->Hydrazone Carbaldehyde 1-Propyl-1H-pyrazole-4-carbaldehyde Hydrazone->Carbaldehyde Vilsmeier-Haack Formylation Vilsmeier Vilsmeier Reagent (DMF/POCl₃) Vilsmeier->Carbaldehyde Carboxylic_Acid 1-Propyl-1H-pyrazole-4-carboxylic Acid Carbaldehyde->Carboxylic_Acid Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant->Carboxylic_Acid

Caption: Synthetic workflow for 1-Propyl-1H-pyrazole-4-carboxylic acid.

Therapeutic Potential: A Focus on Estrogen Receptor Alpha Agonism

The most compelling therapeutic potential of the 1-Propyl-1H-pyrazole-4-carboxylic acid scaffold lies in its ability to generate highly selective agonists for Estrogen Receptor Alpha (ERα).

Mechanism of Action: Selective ERα Modulation

Estrogen receptors, ERα and ERβ, are members of the nuclear receptor superfamily and play crucial roles in a multitude of physiological processes. Dysregulation of ER signaling is implicated in various diseases, including breast cancer, osteoporosis, and cardiovascular disease. The development of subtype-selective ER modulators is a key goal in medicinal chemistry to achieve targeted therapeutic effects with reduced side effects.

Research has shown that the substitution pattern on the pyrazole ring is critical for ER binding affinity and selectivity. Notably, a C4-propyl substituent has been identified as optimal for enhancing both affinity and selectivity for ERα.[8] A prime example is Propyl Pyrazole Triol (PPT) , a synthetic, nonsteroidal agonist that exhibits a remarkable 400-fold selectivity for ERα over ERβ.[9] This high selectivity is attributed to specific interactions between the pyrazole core and the C4-propyl group with amino acid residues within the ligand-binding domain of ERα, where there are differences compared to ERβ.[8]

ERa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propyl_Pyrazole 1-Propyl-Pyrazole Derivative (e.g., PPT) ERa_inactive Inactive ERα Propyl_Pyrazole->ERa_inactive Binds & Activates ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cell_Response Cellular Response Protein->Cell_Response Reporter_Assay_Workflow Start Start Seed_Cells Seed ERα Reporter Cells in Multi-well Plate Start->Seed_Cells Incubate_Attach Incubate Overnight for Cell Attachment Seed_Cells->Incubate_Attach Prepare_Compounds Prepare Serial Dilutions of Test Compounds Incubate_Attach->Prepare_Compounds Treat_Cells Treat Cells with Compounds and Incubate Prepare_Compounds->Treat_Cells Add_Luciferase_Reagent Add Luciferase Assay Reagent Treat_Cells->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence with Luminometer Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Analyze Data and Determine EC₅₀/IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an ERα luciferase reporter gene assay.

Estrogen Receptor Binding Assay

To determine the direct interaction of a compound with the estrogen receptor, a competitive binding assay is employed. This assay measures the ability of a test compound to displace a radiolabeled estrogen (e.g., ³H-estradiol) from the receptor.

Experimental Protocol: ERα Competitive Binding Assay

Materials:

  • Source of ERα (e.g., rat uterine cytosol or recombinant human ERα)

  • ³H-17β-estradiol (radioligand)

  • Test compounds

  • Unlabeled 17β-estradiol (for determining non-specific binding)

  • Assay buffer

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, combine the ERα preparation, a fixed concentration of ³H-17β-estradiol, and varying concentrations of the test compound. Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 4°C) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and plot the data to determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand. [10]

Conclusion and Future Directions

The 1-Propyl-1H-pyrazole-4-carboxylic acid scaffold represents a highly promising platform for the development of novel, targeted therapeutics. Its demonstrated utility in generating selective ERα agonists has paved the way for new research avenues in hormone-related therapies, neuroprotection, and metabolic diseases. Furthermore, the inherent pharmacological versatility of the pyrazole ring, combined with the synthetic tractability of the carboxylic acid functional group, provides a fertile ground for the discovery of new anticancer and anti-inflammatory agents.

Future research should focus on:

  • Expansion of SAR studies: Synthesizing and evaluating a broader range of derivatives to further refine the structural requirements for optimal activity and selectivity for various targets.

  • In vivo evaluation: Progressing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of new targets: Screening libraries of 1-Propyl-1H-pyrazole-4-carboxylic acid derivatives against a wider panel of biological targets to uncover novel therapeutic opportunities.

The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The 1-Propyl-1H-pyrazole-4-carboxylic acid scaffold, with its unique combination of properties, is poised to make a significant impact on the future of targeted medicine.

References

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  • Sun, J., et al. (2002). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry, 45(21), 4669-4677. [Link]

  • Kontogiorgis, C. A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3439. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13. [Link]

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  • Request PDF. Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. [Link]

  • Chen, S., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(1), e950. [Link]

  • Al-Abd, A. M., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7789. [Link]

  • U.S. Environmental Protection Agency. (2009). Estrogen Receptor Binding Assay. [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(5), 779–788. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

  • Guma, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

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  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Lundholm, L., et al. (2008). The estrogen receptor α-selective agonist propyl pyrazole triol improves glucose tolerance in ob/ob mice; potential molecular mechanisms. Journal of Endocrinology, 199(2), 275-286. [Link]

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  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
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Methodological & Application

Application Notes & Protocols: Activating 1-Propyl-1H-pyrazole-4-carboxylic Acid for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Carboxylic Acid Activation

1-Propyl-1H-pyrazole-4-carboxylic acid is a versatile building block in medicinal chemistry and drug development, with its pyrazole core being a privileged scaffold in numerous pharmacologically active agents.[1][2] The carboxylic acid moiety serves as a key handle for derivatization, most commonly through the formation of amide bonds to couple with various amine-containing fragments. However, the direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[3][4] This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.[3][4]

The choice of activating reagent is paramount for a successful coupling reaction, directly influencing reaction efficiency, yield, and the preservation of stereochemical integrity, especially when dealing with chiral amines.[5][6] This guide provides a detailed overview of the most effective reagents for activating 1-Propyl-1H-pyrazole-4-carboxylic acid, complete with mechanistic insights and step-by-step protocols tailored for researchers and drug development professionals.

Choosing Your Activation Strategy: A Comparative Overview

Several classes of reagents are available for carboxylic acid activation, each with its own advantages and considerations. The selection of an appropriate reagent depends on factors such as the steric and electronic properties of the coupling partners, desired reaction conditions, and the presence of other functional groups. For 1-Propyl-1H-pyrazole-4-carboxylic acid, three primary strategies are recommended:

  • Uronium/Aminium Salt-Based Reagents (e.g., HATU): These are among the most powerful and reliable coupling reagents, particularly for challenging or sterically hindered substrates.[7][8]

  • Carbodiimide-Based Reagents (e.g., EDC with HOBt): A widely used, cost-effective, and versatile method suitable for a broad range of applications.[9][10]

  • Acyl Halide Formation (e.g., with SOCl₂): A classic and highly effective method that generates a very reactive acyl chloride intermediate.[11][12]

The following table summarizes the key characteristics of these recommended activating reagents:

Reagent SystemKey AdvantagesCommon SolventsTypical Reaction TimeByproducts
HATU / DIPEA High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[7][8]DMF, NMP1-4 hoursTetramethylurea (soluble)
EDC / HOBt Water-soluble byproducts, mild conditions, cost-effective.[3][9]DCM, DMF, ACN4-24 hoursEDC-urea (water-soluble), HOBt
SOCl₂ Highly reactive intermediate, volatile byproducts, cost-effective.[11][12]Toluene, DCM, neat1-3 hoursSO₂, HCl (gaseous)

Protocol 1: High-Efficiency Amide Coupling using HATU

Theory and Mechanism:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that offers exceptional performance in amide bond formation.[8] The activation process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyluronium intermediate.[7] This intermediate is then rapidly converted to a more stable OAt-active ester, which readily reacts with the amine nucleophile to yield the desired amide.[13][14] The 7-azabenzotriazole (HOAt) moiety is crucial as it stabilizes the intermediate, accelerates the coupling reaction, and significantly suppresses racemization.[7][8]

Workflow for HATU-Mediated Activation and Coupling:

HATU_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Py_COOH 1-Propyl-1H-pyrazole- 4-carboxylic acid Active_Ester OAt-Active Ester Intermediate Py_COOH->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Solvent_Act Anhydrous DMF Solvent_Act->Active_Ester Amide Target Amide Product Active_Ester->Amide Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide Solvent_Coup Anhydrous DMF Solvent_Coup->Amide

Caption: Workflow for HATU activation and subsequent amidation.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous dimethylformamide (DMF) (0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1-1.2 eq) to the solution, followed by the amine (1.0-1.1 eq).

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Theory and Mechanism:

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea byproduct. To prevent this and enhance coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly used.[3][9] HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester, which is less susceptible to side reactions and more reactive towards the amine.[9][15] The primary advantage of this method is the water solubility of the EDC reagent and its urea byproduct, which simplifies purification through aqueous work-up.[10]

Mechanism of EDC/HOBt Activation:

EDC_Mechanism RCOOH Carboxylic Acid O_acylisourea O-acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt-active ester (More Stable) O_acylisourea->HOBt_ester + HOBt Urea EDC-urea (Byproduct) O_acylisourea->Urea Side Reaction (N-acylurea) HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: EDC/HOBt activation pathway to form an amide.

Detailed Experimental Protocol:

  • Preparation: To a round-bottom flask, add 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq), HOBt (1.1-1.2 eq), and the amine (1.0 eq).

  • Dissolution: Dissolve the mixture in an appropriate anhydrous solvent such as dichloromethane (DCM) or DMF (0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the stirred solution. If the amine is used as a hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) is required.[16]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If using DCM, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an extractive work-up as described in the HATU protocol.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Activation via Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

Theory and Mechanism:

For robust substrates, conversion of the carboxylic acid to a highly reactive acyl chloride is a powerful and cost-effective activation strategy.[17] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[18] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[11][12] The escape of these gases drives the reaction to completion.[11] A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent.[11] The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the amide bond.

Acyl Chloride Formation and Subsequent Amidation:

SOCl2_Reaction cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation Py_COOH 1-Propyl-1H-pyrazole- 4-carboxylic acid Acyl_Chloride 1-Propyl-1H-pyrazole- 4-carbonyl chloride Py_COOH->Acyl_Chloride SOCl2 SOCl₂ SOCl2->Acyl_Chloride Solvent1 Toluene or neat Solvent1->Acyl_Chloride Byproducts SO₂(g) + HCl(g) Amide Target Amide Product Acyl_Chloride->Amide Nucleophilic Acyl Substitution Amine Amine (R'-NH₂) Amine->Amide Base Pyridine or Et₃N Base->Amide Solvent2 DCM Solvent2->Amide

Caption: Two-step process of acyl chloride formation and amidation.

Detailed Experimental Protocol:

Step A: Formation of 1-Propyl-1H-pyrazole-4-carbonyl chloride

  • Preparation: In a fume hood, add 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Reagent Addition: Add thionyl chloride (2.0-5.0 eq), either neat or in a solvent like toluene. Add one drop of DMF as a catalyst.[11]

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to protect the pump). The resulting crude acyl chloride is often used directly in the next step without further purification.

Step B: Amide Formation

  • Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1-1.5 eq) in an anhydrous solvent like DCM in a separate flask, and cool to 0 °C.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Self-Validation and Trustworthiness

Each protocol described is a self-validating system. The progress of each reaction should be meticulously monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for real-time assessment of the consumption of starting materials and the formation of the desired product, ensuring that the reaction has proceeded to completion before initiating work-up. The formation of known byproducts (e.g., EDC-urea, N-acylurea) can also be monitored to troubleshoot and optimize reaction conditions. Successful synthesis is ultimately confirmed by structural elucidation of the purified product using techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
  • Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Medicinal Research Reviews, 22(3), 227-256.
  • ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2.
  • Khatun, N., & Pathak, D. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1120-1130.
  • ChemicalBook. (2024). HATU:a third-generation coupling reagent.
  • Wikipedia. (n.d.). HATU.
  • University of Calgary. (n.d.). Ch19: RCO2H to RCOCl.
  • Khatun, N., & Pathak, D. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS - AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5).
  • Subramanian, V., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(43), 5946-5949.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • BenchChem. (n.d.). An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • BenchChem. (n.d.). 1-Propyl-1H-pyrazole-4-carboxylic acid | CAS 849612-71-1.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
  • Bruner, S. D. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 289(49), 33796-33803.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Gissot, A., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1136-1140.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(4), 439-452.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
  • Oakwood Chemical. (n.d.). 3-Amino-pyrazole-4-carboxylic acid amide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
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Application Notes & Protocols: 1-Propyl-1H-pyrazole-4-carboxylic acid in the Synthesis of Metal-Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Propyl-1H-pyrazole-4-carboxylic acid as a versatile organic linker for the synthesis of innovative Metal-Organic Frameworks (MOFs). The protocols and insights detailed herein are designed to facilitate the development of novel MOF-based platforms for controlled drug delivery applications.

Introduction: The Strategic Advantage of 1-Propyl-1H-pyrazole-4-carboxylic acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. Their high porosity, tunable pore size, and functionalizable nature make them exceptional candidates for a variety of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2][3] The choice of the organic linker is paramount as it dictates the structural and chemical properties of the resulting MOF.

1-Propyl-1H-pyrazole-4-carboxylic acid is a bifunctional organic compound featuring a pyrazole ring and a carboxylic acid group.[4] This unique structure offers several advantages for MOF synthesis:

  • Versatile Coordination: The pyrazole ring provides additional coordination sites through its nitrogen atoms, enabling the formation of diverse and robust MOF architectures.[5][6] The carboxylate group readily coordinates with metal ions, forming the primary structural linkages of the framework.

  • Enhanced Stability: Pyrazolate-based MOFs have demonstrated exceptional chemical and thermal stability, a critical attribute for drug delivery systems that must remain intact in physiological environments.[3][7]

  • Tunable Properties: The propyl group attached to the pyrazole ring introduces hydrophobicity to the linker, which can influence the MOF's interaction with drug molecules and its behavior in aqueous media. This functional group can be modified to fine-tune the drug loading and release kinetics.

These characteristics position 1-Propyl-1H-pyrazole-4-carboxylic acid as a compelling building block for designing next-generation MOFs for sophisticated drug delivery systems.[8][9]

Synthesis of 1-Propyl-1H-pyrazole-4-carboxylic acid

The synthesis of the linker itself is a crucial first step. While several methods exist for the synthesis of pyrazole derivatives, a common and effective approach involves a multi-step process.[10][11][12] A generalized synthetic route is outlined below. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles to produce pyrazole-4-carbaldehyde precursors, which can then be oxidized to the corresponding carboxylic acid.[4]

Note: This is a representative synthesis. Researchers should consult detailed synthetic organic chemistry literature for precise, optimized protocols.

Protocol for the Solvothermal Synthesis of a Zn-based MOF using 1-Propyl-1H-pyrazole-4-carboxylic acid

This protocol details the solvothermal synthesis of a hypothetical zinc-based MOF, designated here as Zn-PPCA (Zinc-Propyl-Pyrazole-Carboxylic Acid), for potential drug delivery applications. Zinc is chosen as the metal node due to its biocompatibility and versatile coordination chemistry.[8]

Materials and Reagents
  • 1-Propyl-1H-pyrazole-4-carboxylic acid (Ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • Chloroform (Solvent for activation)

  • Glass vials (10 mL or 20 mL) with Teflon-lined screw caps

  • Oven or heating block

  • Centrifuge

  • Ultrasonic bath

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a typical synthesis, dissolve 0.1 mmol of 1-Propyl-1H-pyrazole-4-carboxylic acid (15.42 mg) and 0.1 mmol of Zinc Nitrate Hexahydrate (29.75 mg) in 10 mL of DMF in a 20 mL glass vial.

    • Rationale: The 1:1 molar ratio of ligand to metal is a common starting point for MOF synthesis. DMF is a high-boiling point polar aprotic solvent that effectively dissolves the reactants and facilitates the formation of the MOF crystals.

  • Sonication and Sealing: Briefly sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity of the solution.

  • Solvothermal Reaction: Securely cap the vial and place it in a preheated oven or heating block at 100-120 °C for 24-48 hours.

    • Rationale: The elevated temperature and pressure of the solvothermal method promote the deprotonation of the carboxylic acid and the coordination of the ligand to the metal ions, leading to the crystallization of the MOF. The reaction time can be optimized to control crystal size and yield.

  • Cooling and Crystal Collection: After the reaction is complete, allow the vial to cool slowly to room temperature. Colorless, crystalline precipitates of the Zn-PPCA MOF should be visible.

  • Washing and Purification: Carefully decant the supernatant. Add 10 mL of fresh DMF to the vial, cap it, and sonicate for 15 minutes to wash the crystals. Centrifuge the mixture and decant the DMF. Repeat this washing step three times.

    • Rationale: Washing with fresh DMF removes any unreacted starting materials and impurities trapped within the pores of the MOF.

  • Solvent Exchange: After the final DMF wash, add 10 mL of ethanol and sonicate for 30 minutes. Repeat the centrifugation and decanting process. Perform this ethanol wash three times.

    • Rationale: Ethanol is used as an intermediate solvent to facilitate the removal of the high-boiling point DMF.

  • Activation: Following the ethanol washes, perform a solvent exchange with a low-boiling point solvent like chloroform. Add 10 mL of chloroform, sonicate for 30 minutes, and decant. Repeat this step three times. After the final wash, decant the chloroform and dry the MOF sample under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours.

    • Rationale: This activation step is critical for removing the solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption or drug loading.

Workflow Diagram for Zn-PPCA MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation reagents Dissolve Ligand and Metal Salt in DMF sonicate Sonicate for Homogeneity reagents->sonicate solvothermal Solvothermal Synthesis (100-120°C, 24-48h) sonicate->solvothermal cool Cool to Room Temperature solvothermal->cool wash_dmf Wash with DMF (3x) cool->wash_dmf wash_etoh Solvent Exchange with Ethanol (3x) wash_dmf->wash_etoh activate Activate under Vacuum wash_etoh->activate product Activated Zn-PPCA MOF activate->product

Caption: Workflow for the solvothermal synthesis of Zn-PPCA MOF.

Physicochemical Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the Zn-PPCA MOF.

Characterization Technique Purpose
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise 3D atomic arrangement, crystal structure, and pore geometry of the MOF. This is the definitive method for structural elucidation.[13]
Powder X-ray Diffraction (PXRD) To confirm the phase purity and crystallinity of the bulk MOF sample. The experimental PXRD pattern should match the simulated pattern from SCXRD data.[13]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose. This is crucial for understanding the operational limits of the material.[13]
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF using nitrogen adsorption-desorption isotherms. High surface area is a key indicator of a porous material suitable for drug loading.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the pyrazole ring in the final MOF structure.

Application in Drug Delivery: Loading and Release Protocol

The high porosity and tunable surface chemistry of Zn-PPCA make it a promising candidate for a drug delivery vehicle.[2][8][9][14]

Protocol for Drug Loading (e.g., with 5-Fluorouracil)
  • Prepare Drug Solution: Prepare a stock solution of the desired drug (e.g., 5-Fluorouracil, a common anticancer drug) in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Incubation: Immerse a known amount of activated Zn-PPCA MOF in the drug solution.

  • Agitation: Gently agitate the mixture at room temperature for 24-48 hours to facilitate the diffusion of the drug molecules into the MOF pores.

  • Separation and Washing: Centrifuge the mixture to separate the drug-loaded MOF. Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Quantification of Loading: The amount of loaded drug can be determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.

Protocol for In Vitro Drug Release
  • Release Medium: Prepare a simulated physiological fluid, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Incubation: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.

  • Sampling: At predetermined time intervals, take aliquots of the release medium.

  • Analysis: Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.

Conceptual Diagram of Drug Loading and Release

Drug_Delivery_Concept cluster_loading Drug Loading cluster_release Drug Release mof Activated MOF loaded_mof Drug-Loaded MOF mof->loaded_mof Incubation in Drug Solution drug Drug Molecules drug->loaded_mof release_medium Physiological Medium (e.g., PBS pH 7.4) loaded_mof->release_medium released_drug Released Drug release_medium->released_drug Diffusion / MOF Degradation degraded_mof Degraded MOF (optional) release_medium->degraded_mof

Caption: Conceptual overview of drug loading and release from a MOF.

Conclusion and Future Perspectives

1-Propyl-1H-pyrazole-4-carboxylic acid is a highly promising organic linker for the development of robust and functional MOFs. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and evaluation of such MOFs for drug delivery applications. The inherent tunability of this linker, through modification of the alkyl chain or functionalization of the pyrazole ring, opens up vast possibilities for creating MOFs with tailored drug loading capacities, release profiles, and stimuli-responsive behaviors. Future research in this area will likely focus on in vivo studies to assess the biocompatibility, pharmacokinetics, and therapeutic efficacy of these novel MOF-based drug delivery systems.

References

  • Nanoscaled Zinc Pyrazolate Metal-Organic Frameworks as Drug-Delivery Systems. (2016). PubMed Central.
  • 1-Propyl-1H-pyrazole-4-carboxylic acid | CAS 849612-71-1. Benchchem.
  • Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characteriz
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. (2022). MDPI.
  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.
  • Importance of pyrazole carboxylic acid in MOFs preparation.
  • Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties.
  • 1-propyl-1h-pyrazole-4-carboxylic acid (C7H10N2O2). PubChemLite.
  • Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria.
  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. EPA.
  • Applications of MOFs in Drug Delivery. (2023). Highlights in Science, Engineering and Technology.
  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials.
  • Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing).
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). PMC.
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis of pyrazole carboxylic acid intermediate 5...
  • Highly Hydrophobic Isoreticular Porous Metal–Organic Frameworks for the Capture of Harmful Volatile Organic Compounds. (2013). Universidad de Granada.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • Physiochemical characterization of metal organic framework m
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025).
  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem - NIH.
  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted m
  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogen

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Application Notes & Protocols: Strategic Functionalization of 1-Propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of 1-propyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in modern drug discovery and materials science.[1][2] We move beyond simple procedural lists to explore the underlying chemical principles that govern its reactivity. Detailed, field-tested protocols are provided for high-yield modifications at its two primary reactive centers: the C4-carboxylic acid moiety and the C5-position of the pyrazole core. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the synthesis of novel chemical entities.

Strategic Overview: Reactivity and Functionalization Sites

1-Propyl-1H-pyrazole-4-carboxylic acid (MW: 154.17 g/mol ) offers two distinct and orthogonal sites for chemical elaboration, which is a key advantage in the design of complex molecules.[1] The choice of reaction conditions dictates which site is modified, allowing for a stepwise and controlled construction of derivatives.

  • The Carboxylic Acid (C4): This is the most accessible functional group. Its reactivity is dominated by classic transformations such as amide bond formation, esterification, and reduction. These reactions are generally high-yielding and tolerant of a wide range of substrates.

  • The Pyrazole Ring (C3, C5): The pyrazole ring is an electron-rich aromatic system. In an unsubstituted pyrazole, the C4 position is the most nucleophilic and therefore most susceptible to electrophilic substitution.[3][4][5] However, in the title compound, this position is already occupied by the deactivating carboxylic acid group. This directs our attention to the C3 and C5 positions for further functionalization, primarily through modern synthetic methods like directed C-H activation or halogenation followed by cross-coupling.[6][7]

The following diagram illustrates the primary functionalization pathways available for this scaffold.

G cluster_main Functionalization Strategy cluster_acid Carboxylic Acid Chemistry cluster_ring Pyrazole Ring Chemistry Start 1-Propyl-1H-pyrazole-4-carboxylic acid Amide Amide Derivatives Start->Amide Amide Coupling (HATU, EDC, etc.) Ester Ester Derivatives Start->Ester Esterification (Acid cat., Alkyl Halide) Alcohol Primary Alcohol Start->Alcohol Reduction (LiAlH4, BH3) Halogenation C5-Halogenation Start->Halogenation Electrophilic Halogenation (NIS, NBS) Coupling C5-Cross-Coupling Products (e.g., Arylation, Alkylation) Halogenation->Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Negishi, etc.)

Figure 1: Key functionalization pathways for 1-propyl-1H-pyrazole-4-carboxylic acid.

Functionalization of the C4-Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide array of functionalities, most notably through the formation of amides and esters.

Amide Bond Formation: The Gateway to Bioactive Scaffolds

The creation of pyrazole carboxamides is a cornerstone of modern medicinal chemistry, with numerous commercial fungicides and pharmaceuticals featuring this linkage.[8][9] The direct reaction between the carboxylic acid and an amine is inefficient due to acid-base neutralization.[10] Therefore, activation of the carboxylic acid is required. We present two robust protocols: one using a modern peptide coupling reagent and a classic acid chloride approach.

The choice of coupling reagent is critical and depends on the substrate's sensitivity, desired purity profile, and cost.

Coupling StrategyActivating Reagent(s)Key AdvantagesKey Considerations
Peptide Coupling HATU, HBTU, EDC/HOBtHigh yields, mild conditions, low racemization risk for chiral amines, one-pot procedure.Higher reagent cost, requires purification to remove byproducts (e.g., HOBt, ureas).
Acid Chloride Thionyl Chloride (SOCl₂), Oxalyl ChlorideLow-cost reagents, highly reactive intermediate, simple purification if product precipitates.Two-step procedure, harsh conditions (heat), generates HCl, sensitive functional groups may not be tolerated.

The general workflow for amide coupling involves an initial activation step to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_workflow Amide Coupling Workflow Py_COOH Pyrazole-COOH (Starting Material) Activated Activated Intermediate (e.g., O-Acylisourea, Acyl Chloride) Py_COOH->Activated Activation (Coupling Reagent or SOCl₂) Amide Pyrazole-C(O)NH-R (Final Product) Activated->Amide Nucleophilic Attack Amine R-NH2 (Amine) Amine->Activated

Figure 2: Generalized workflow for the synthesis of pyrazole carboxamides.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for sensitive substrates and when high purity is paramount. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that generates a water-soluble urea byproduct, simplifying purification.

Materials:

  • 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (approx. 0.2 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization, depending on its physical properties.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Esterification

Ester derivatives are valuable for modulating properties like solubility and cell permeability, or as intermediates for further reactions.[1]

Protocol 2: Acid-Catalyzed Fischer Esterification

This classic method is effective for producing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used as the solvent.

Materials:

  • 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired alcohol (e.g., Methanol, Ethanol) (serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

Procedure:

  • Suspend 1-propyl-1H-pyrazole-4-carboxylic acid in an excess of the desired alcohol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add the catalytic amount of concentrated H₂SO₄ dropwise.

  • Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution to neutralize the acid catalyst. Then, wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify via silica gel chromatography if necessary.

Functionalization of the Pyrazole Ring

With the C4 position blocked, functionalization of the pyrazole ring requires methods that can activate the C-H bonds at the C3 or C5 positions. A highly effective strategy is electrophilic halogenation, which installs a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

Protocol 3: Electrophilic Iodination at C5

This protocol introduces an iodine atom at the C5 position, creating a substrate primed for cross-coupling. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

Materials:

  • 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Acetonitrile (ACN)

Procedure:

  • In a flask protected from light, dissolve 1-propyl-1H-pyrazole-4-carboxylic acid in acetonitrile.

  • Add N-Iodosuccinimide (NIS) in one portion.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine. Wash again with brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purification: The resulting 1-propyl-5-iodo-1H-pyrazole-4-carboxylic acid can be purified by column chromatography.

C5-Arylation via Suzuki Cross-Coupling

The iodo-pyrazole generated in Protocol 3 is an excellent substrate for Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond with a wide variety of boronic acids.[6] This two-step sequence is a powerful method for accessing highly decorated pyrazole derivatives.

G cluster_workflow Two-Step C5-Arylation Workflow Start 1-Propyl-1H-pyrazole-4-carboxylic acid Step1 Step 1: Iodination Start->Step1 Iodo 1-Propyl-5-iodo-1H-pyrazole-4-carboxylic acid Step1->Iodo Step2 Step 2: Suzuki Coupling Iodo->Step2 Final 1-Propyl-5-aryl-1H-pyrazole-4-carboxylic acid Step2->Final

Figure 3: Workflow for the synthesis of C5-aryl pyrazole derivatives.

Protocol 4: Suzuki Coupling of 5-Iodo-Pyrazole

Materials:

  • 1-Propyl-5-iodo-1H-pyrazole-4-carboxylic acid (from Protocol 3, 1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent mixture: Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add the 5-iodo-pyrazole (1.0 eq), arylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~3-4, which protonates the carboxylic acid, making it extractable into the organic layer.

  • Separate the layers and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the final compound by silica gel chromatography to obtain the desired 5-aryl-1-propyl-1H-pyrazole-4-carboxylic acid.

References

  • Routray, S., et al. (2021). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. [Link]

  • Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Al-Sanea, M. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

  • AZC. (2018). PYRAZOLE. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 860–868. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-19. [Link]

  • SID. (2015). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Li, J., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 17, 2441–2449. [Link]

  • Sen, F. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • ResearchGate. Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. [Link]

  • RSC Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Kumar, V., & Khan, S. A. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 168–176. [Link]

  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(1), 1095–1105. [Link]

  • Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895–900. [Link]

Sources

scale-up synthesis of 1-Propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 1-Propyl-1H-pyrazole-4-carboxylic acid

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Propyl-1H-pyrazole-4-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The described methodology is designed for robustness and scalability, moving from laboratory-scale grams to multi-kilogram production. We detail a two-stage process commencing with the regioselective Knorr-type cyclocondensation to form the pyrazole core, followed by saponification. The rationale behind reagent selection, reaction parameter optimization, and critical scale-up considerations are discussed in depth to ensure process safety, efficiency, and product purity.

Introduction and Strategic Overview

1-Propyl-1H-pyrazole-4-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anti-inflammatory, anticancer, and herbicidal properties.[2][3] The efficient and cost-effective production of this intermediate is therefore a critical objective for research and development professionals.

This guide eschews a simple recitation of steps, instead focusing on the chemical logic and strategic decisions that underpin a successful scale-up campaign. Our selected synthetic strategy is based on the classic and highly reliable Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound.[4][5][6] This approach is favored for its high yields, predictable regioselectivity, and the ready availability of starting materials.

Retrosynthetic Analysis

The retrosynthetic approach for 1-Propyl-1H-pyrazole-4-carboxylic acid identifies propylhydrazine and a C4-dicarbonyl synthon as the key precursors. The carboxylic acid can be derived from a more stable ester functional group, which is introduced via the dicarbonyl component. This leads to the selection of Ethyl 1-propyl-1H-pyrazole-4-carboxylate as the penultimate intermediate.

retrosynthesis target 1-Propyl-1H-pyrazole-4-carboxylic acid intermediate_ester Ethyl 1-propyl-1H-pyrazole-4-carboxylate target->intermediate_ester Saponification reagents Propylhydrazine + Ethyl 2-formyl-3-oxobutanoate intermediate_ester->reagents Knorr Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanism

The selected forward synthesis proceeds in two distinct stages:

  • Stage 1: Cyclocondensation. Reaction of propylhydrazine with ethyl 2-formyl-3-oxobutanoate. The reaction proceeds via initial condensation of the more reactive hydrazine nitrogen onto the formyl group's carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

  • Stage 2: Saponification. Base-mediated hydrolysis of the ethyl ester intermediate to the corresponding carboxylate salt, followed by acidic work-up to yield the final carboxylic acid product.

reaction_scheme cluster_stage1 Stage 1: Knorr Cyclocondensation cluster_stage2 Stage 2: Saponification Propylhydrazine Propylhydrazine Ester Ethyl 1-propyl-1H-pyrazole-4-carboxylate plus1 + Propylhydrazine->plus1 Dicarbonyl Ethyl 2-formyl-3-oxobutanoate arrow1 EtOH, Δ Dicarbonyl->arrow1 Ester_ref Ethyl 1-propyl-1H-pyrazole-4-carboxylate Ester->Ester_ref plus1->Dicarbonyl arrow1->Ester Acid 1-Propyl-1H-pyrazole-4-carboxylic acid arrow2 1. NaOH (aq) 2. HCl (aq) Ester_ref->arrow2 arrow2->Acid

Caption: Overall two-stage synthetic scheme.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Hydrazine derivatives are toxic and should be handled with extreme care.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
Propylhydrazine5039-61-274.12Commercial sourcesCan be used as a solution or neat
Ethyl 2-formyl-3-oxobutanoate33142-24-4158.15Commercial sourcesAlso known as ethyl α-formylacetoacetate[7]
Ethanol (200 proof)64-17-546.07Anhydrous gradeReaction solvent
Sodium Hydroxide (NaOH)1310-73-240.00Pellets or solutionSaponification reagent
Hydrochloric Acid (HCl), 37%7647-01-036.46ConcentratedFor neutralization/acidification
Ethyl Acetate141-78-688.11ACS GradeExtraction solvent
Brine (Saturated NaCl solution)N/AN/ALab preparedFor aqueous washes
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous powderDrying agent
Stage 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-4-carboxylate

This protocol is based on a 1.0 molar scale.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with ethyl 2-formyl-3-oxobutanoate (158.15 g, 1.0 mol) and anhydrous ethanol (2.0 L).

  • Inerting: Purge the reactor with nitrogen and maintain a slight positive pressure.

  • Propylhydrazine Addition: Begin stirring and add propylhydrazine (74.12 g, 1.0 mol) dropwise via an addition funnel over 30-45 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using the reactor jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting oil, add ethyl acetate (1.5 L) and deionized water (1.0 L). Transfer to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude ester is often of sufficient purity (>95%) for the next step. If required, purification can be achieved by vacuum distillation.

Stage 2: Saponification to 1-Propyl-1H-pyrazole-4-carboxylic acid
  • Reactor Setup: Use the same 5 L reactor setup as in Stage 1.

  • Hydrolysis: Charge the reactor with the crude ethyl 1-propyl-1H-pyrazole-4-carboxylate (assuming 1.0 mol theoretical yield, 182.22 g) and a solution of sodium hydroxide (60.0 g, 1.5 mol, 1.5 equiv.) in deionized water (1.5 L).

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring for 2-4 hours. The mixture should become homogeneous as the hydrolysis proceeds. Monitor for the disappearance of the starting ester by TLC or LC-MS.

  • Cooling and Filtration: Cool the reaction mixture to 10-15°C in an ice bath. If any unreacted starting material or non-polar impurities are present, perform a filtration or an extraction with a non-polar solvent like hexanes.

  • Acidification: Slowly add concentrated hydrochloric acid (approx. 125 mL, ~1.5 mol) to the stirred, cold solution. The pH should be adjusted to ~2-3. The product will precipitate as a white solid. Control the rate of addition to maintain the temperature below 25°C.

  • Isolation: Stir the resulting slurry in the cold for an additional 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 500 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Results
ParameterStage 1: Ester IntermediateStage 2: Final Acid Product
Physical Form Yellow to light brown oilWhite to off-white crystalline solid
Expected Yield 85-95%90-98% (from ester)
Overall Yield -76-93%
Purity (by HPLC) >95%>98%
Molecular Formula C₉H₁₄N₂O₂C₇H₁₀N₂O₂
Molecular Weight 182.22 g/mol 154.17 g/mol [8]

Scale-Up and Process Optimization

Transitioning from the bench to a pilot or manufacturing scale requires careful consideration of several factors to maintain safety, efficiency, and product quality.

workflow cluster_prep Preparation cluster_stage1 Stage 1: Ester Synthesis cluster_stage2 Stage 2: Saponification A Reactor Setup & Safety Check B Reagent Staging A->B C Charge EtOH & Dicarbonyl B->C D Controlled Addition of Propylhydrazine C->D Exotherm Control E Reflux & Monitor D->E F Solvent Swap (EtOH -> EtOAc) E->F G Aqueous Work-up F->G H Isolate Crude Ester G->H I Charge Ester & NaOH(aq) H->I J Heat & Monitor I->J K Cool & Filter (optional) J->K L Controlled Acidification (Precipitation) K->L pH & Temp Control M Isolate & Wash Product L->M N Vacuum Dry M->N

Caption: Detailed workflow for the scale-up synthesis.

  • Heat Management: The initial reaction between propylhydrazine and the dicarbonyl is exothermic. On a large scale, the rate of addition must be carefully controlled and correlated with the reactor's cooling capacity to prevent a thermal runaway. A jacketed reactor with a reliable cooling system is essential.

  • Reagent Purity: The purity of the starting ethyl 2-formyl-3-oxobutanoate is critical. Impurities can lead to side reactions and complicate purification. It is recommended to verify the purity of each batch of starting material before use.

  • Work-up and Phase Separation: On a large scale, extractions can be slow due to the formation of emulsions. The use of brine washes helps to break emulsions. Adequate settling time should be allowed for clear phase separation in large reactors.

  • Precipitation Control: During the final acidification step, the rate of acid addition and the temperature directly impact the crystal size and morphology of the product. A slow, controlled addition at a low temperature generally yields a more easily filterable solid with higher purity.

  • Drying: Ensure the product is thoroughly dried to remove residual water and solvents, as this can affect the accuracy of weighing for subsequent reactions and long-term stability.

References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Zhang, L., Li, G., Xing, E.-H., Liu, Y., Jin, C., Du, Z., Xu, Y., Zhang, D., & Gao, E.-Q. (2024). Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers. DOI:10.1039/D4QO00237G.
  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.).
  • Loro, C., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. (2002). PubMed.
  • Poletto, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Zhang, L., et al. (2024). Simple pyrazoles as efficient organocatalysts for alkyne–CO 2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers.
  • Large‐scale synthesis of 1H‐pyrazole. (n.d.).
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.).
  • BenchChem. (n.d.). 1-Propyl-1H-pyrazole-4-carboxylic acid|CAS 849612-71-1.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).
  • Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. (n.d.).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025).
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
  • Quickcompany. (n.d.).
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Protection and deprotection chemistry catalyzed by zirconium oxychloride octahydrate (ZrOCl2·8H2O). (2012). Taylor & Francis.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • N-Propyl-1H-pyrazole-1-carboximidamide for the Synthesis of N. (n.d.).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.
  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).
  • Chemsrc. (2025).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • 3 - Organic Syntheses Procedure. (n.d.).
  • PubChem. (n.d.).
  • PubChemLite. (n.d.). 1-propyl-1h-pyrazole-4-carboxylic acid (C7H10N2O2).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • BenchChem. (n.d.). Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.
  • Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). (n.d.).
  • 5 - Organic Syntheses Procedure. (n.d.).
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxylic acid synthesis.
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.).
  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. (2025).
  • Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv.
  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Propyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for 1-Propyl-1H-pyrazole-4-carboxylic acid (CAS: 1152494-52-8).[1][2] It is designed to function as an interactive troubleshooting center, prioritizing field-proven purification strategies over theoretical lists.

Status: Active | Tier: Advanced Chemical Support | Molecule Class: N-Alkyl Heterocyclic Carboxylic Acid[1][2]

Molecule Profile & Solubility Data

Before initiating any purification, verify your target against these physicochemical parameters. Understanding the amphoteric nature of the pyrazole core combined with the carboxylic acid is critical for yield optimization.[2][3]

ParameterSpecificationTechnical Insight
Molecular Weight 154.17 g/mol Small molecule, prone to sublimation under high vac/heat.[1][2]
pKa (Acid) ~3.8 – 4.2 (COOH)Forms water-soluble carboxylate salts at pH > 8.[1][2][3]
pKa (Base) ~2.5 (Pyrazole N)Weakly basic.[1][2][3] Can form salts with strong mineral acids (HCl) at pH < 1.[1][2][3]
LogP ~1.5Moderately lipophilic; extracts well into EtOAc/DCM when neutral.[2][3]
Solubility (Good) DMSO, MeOH, EtOH, EtOAcSoluble in most polar organic solvents.[1][3]
Solubility (Poor) Water (Acidic), HexanesPrecipitates from water at pH 2–3.[1][2][3]

Primary Purification: The "pH Swing" Protocol

Applicability: Removal of non-acidic impurities (unreacted esters, alkyl halides) and inorganic salts.[2][3] Success Rate: >90% for standard synthesis crude.[2]

The most common failure mode with this molecule is isoelectric trapping .[2] Because the pyrazole nitrogen can protonate at very low pH (forming a cation) and the carboxylic acid deprotonates at high pH (forming an anion), there is a specific "Goldilocks" pH window for extraction.[1][3]

Step-by-Step Workflow
  • Dissolution: Dissolve crude reaction mixture in 1M NaOH (aq). Ensure pH > 10.

    • Why? This converts the product to its carboxylate salt (Water Soluble).[2][3] Impurities like unreacted propyl iodide or ethyl esters remain organic-soluble.[1][2]

  • Organic Wash: Wash the aqueous layer 2x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2][3]

    • Critical: Keep the Aqueous layer.[2] Discard the Organic layer (contains non-acidic impurities).[2][3]

  • Acidification (The Critical Step): Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise.

    • Target pH: Adjust exactly to pH 2.5 – 3.0 .[2]

    • Warning: Do not go to pH < 1.[2]0. At extremely low pH, the pyrazole nitrogen may protonate, increasing water solubility and reducing recovery.[2][3]

  • Extraction/Filtration:

    • Scenario A (Solid forms): If a white precipitate forms, filter, wash with cold water, and dry.[1][3]

    • Scenario B (Oiling out): If it oils out, extract 3x with Ethyl Acetate (EtOAc) .[1][2][3] Dry over Na₂SO₄ and concentrate.

Visualization: The pH Swing Logic

pH_Swing Start Crude Mixture Base Add 1M NaOH (pH > 10) Start->Base Wash Wash with DCM Base->Wash Sep1 Separation Wash->Sep1 OrgWaste Organic Layer (Discard Esters/Halides) Sep1->OrgWaste Top Layer (usually) AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Bottom Layer Acidify Acidify to pH 2.5 - 3.0 (Use 6M HCl) AqLayer->Acidify Precip Check State Acidify->Precip Solid Solid Precipitate: Filter & Dry Precip->Solid Precipitate Forms Oil Oils Out: Extract with EtOAc Precip->Oil No Solid

Figure 1: Logical flow for the acid-base purification cycle.[1][3] Note the critical pH adjustment step to avoid protonating the pyrazole ring.

Secondary Purification: Recrystallization

Applicability: High-purity requirements (>98%) or removal of colored impurities.[1][2][3]

Troubleshooting: "My product is oiling out during crystallization."

This is common for N-alkyl pyrazoles due to their low melting points and lipophilic chains.[1][2]

Recommended Solvent Systems:

  • Ethanol / Water (Best for Scale):

    • Dissolve in minimum hot Ethanol (60°C).

    • Add warm water dropwise until slight turbidity persists.[2]

    • Crucial: Allow to cool to room temperature slowly (turn off heat bath and leave flask in it). Rapid cooling traps impurities and causes oiling.[2]

  • Ethyl Acetate / Heptane:

    • Dissolve in minimum hot EtOAc.

    • Add Heptane until cloudy.[2]

    • Store at 4°C overnight.

The "Seeding" Trick: If you have a previous batch (even impure solid), save a tiny crystal.[2][3] When the new batch oils out, add the seed crystal and scratch the glass side with a spatula.[2][3] This induces nucleation better than cooling alone.[2]

Advanced Purification: Chromatography (HPLC/Flash)

Applicability: Separating regioisomers (rare for this specific molecule but possible) or stubborn byproducts.[1][2][3]

Common Issue: Peak Tailing

Symptom: The product peak on HPLC/TLC streaks or tails badly.[2] Cause: The carboxylic acid moiety interacts with silanols on the silica/column stationary phase.[2] Solution: You must use an acidic modifier in your mobile phase.[2]

MethodMobile Phase AMobile Phase BModifier
Flash (Normal Phase) DichloromethaneMethanolAdd 1% Acetic Acid to the DCM.[1][2]
Prep-HPLC (Reverse Phase) WaterAcetonitrileAdd 0.1% Formic Acid or TFA .
Regioisomer Analysis

If you synthesized this via alkylation of 1H-pyrazole-4-carboxylate, you generally obtain the N1-propyl product.[1][2] Since the core 1H-pyrazole-4-carboxylic acid is symmetric (unless substituted at positions 3 or 5), N1 and N2 alkylation result in the same molecule .[1][2]

  • Exception: If you have a substituent at position 3 (e.g., 3-methyl), then N1-propyl and N2-propyl are different.[1]

  • Detection: These isomers usually separate well on C18 columns using a slow gradient (5% to 95% MeCN over 20 mins) with TFA.[1][2][3]

FAQ & Troubleshooting Guide

Q: I acidified the aqueous layer to pH 1, and my yield dropped. Where is it? A: You over-acidified. At pH 1, the pyrazole nitrogen is protonated (


), making the molecule a cationic salt which is highly water-soluble.[1][3]
  • Fix: Adjust the pH back to 3.0–3.5 using dilute NaOH.[2] The solution should become cloudy as the zwitterion/neutral species precipitates.[2] Extract with EtOAc.[2]

Q: The product contains a persistent "ethyl ester" impurity (NMR signals at 1.3 ppm and 4.3 ppm). A: Hydrolysis was incomplete.

  • Fix: Do not try to separate this by column; it's difficult. Instead, resubmit the crude material to the hydrolysis condition (NaOH/MeOH) for another 2 hours at 50°C. It is chemically more efficient to drive the reaction to completion than to purify the mixture.[3]

Q: My solid is slightly pink/yellow but NMR is clean. A: This is trace oxidation of the pyrazole ring or trace iodine (if propyl iodide was used).[2][3]

  • Fix: Wash the organic extract with 10% Sodium Thiosulfate solution during the workup.[2] This reduces iodine to iodide (colorless) and clears the color.[2][3]

Q: Can I sublime this compound? A: Pyrazole carboxylic acids can decarboxylate at high temperatures (>200°C).[2][3] Sublimation is risky.[2] Recrystallization is safer.[2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry. Oxford University Press.[2] (General principles of acid-base extraction and heterocyclic chemistry). [1][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard protocols for recrystallization of carboxylic acids).

  • Sielc Technologies. (n.d.).[2][3] HPLC Separation of Pyrazole Carboxylic Acids. (Methodology for acidic modifiers in HPLC).

  • PubChem. (n.d.).[2][3] 1-Propyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[2] [1][2][3]

Sources

Technical Support Center: Stability of 1-Propyl-1H-pyrazole-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

1-Propyl-1H-pyrazole-4-carboxylic acid is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its stability in solution is a critical parameter that can influence experimental outcomes, shelf-life of intermediates, and the quality of the final product. This guide provides a comprehensive overview of the potential stability challenges and the methodologies to assess and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Propyl-1H-pyrazole-4-carboxylic acid in solution?

A1: While specific degradation pathways for 1-Propyl-1H-pyrazole-4-carboxylic acid are not extensively documented in publicly available literature, based on the known chemistry of pyrazole derivatives, the following are the most probable degradation routes in solution:

  • Hydrolysis: The carboxylic acid group is generally stable, but under certain conditions, ester derivatives of similar pyrazole carboxylic acids have been shown to be susceptible to hydrolysis, especially at basic pH.[4][5] Although the primary carboxylic acid is less prone to this, interactions with other reactive species in solution could potentially lead to decarboxylation under harsh conditions.

  • Oxidation: The pyrazole ring itself is relatively stable to oxidation, but the N-propyl group and the ring could be susceptible to oxidative degradation in the presence of strong oxidizing agents or reactive oxygen species.[4] Potential oxidation products could include N-oxides or hydroxylated species.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrazole-containing compounds.[4][6] The extent of degradation depends on the solvent, the presence of photosensitizers, and the wavelength of light.

Q2: I am observing a loss of my compound in solution over time. How can I determine the cause?

A2: A systematic approach is necessary to identify the root cause of compound instability. We recommend performing a forced degradation study (also known as stress testing).[4][7][8] This involves subjecting your compound solution to a variety of harsh conditions to accelerate degradation and identify the primary degradation pathways.

Q3: What are the recommended storage conditions for solutions of 1-Propyl-1H-pyrazole-4-carboxylic acid?

A3: To ensure the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably at 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For solutions sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency or concentration in solution. Hydrolysis, oxidation, or photodegradation.Perform a forced degradation study to identify the specific degradation pathway. Adjust solution pH, protect from light, and/or use degassed solvents.
Appearance of new peaks in my analytical chromatogram. Formation of degradation products.Characterize the new peaks using techniques like LC-MS/MS to identify the degradation products and elucidate the degradation pathway.
Precipitation of the compound from solution. Poor solubility, change in pH affecting solubility.Determine the pKa of the compound to understand its ionization state at different pH values. Adjust the pH of the solution to enhance solubility. Consider using a co-solvent if solubility in aqueous buffers is low.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify the potential degradation pathways of 1-Propyl-1H-pyrazole-4-carboxylic acid in solution.

Materials:

  • 1-Propyl-1H-pyrazole-4-carboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Propyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution in a sealed vial at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a UV detector and a mass spectrometer for peak identification.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify the major degradation products by their mass-to-charge ratio (m/z) from the mass spectrometry data.

Visualizing the Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (60°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Sampling->Neutralize if applicable HPLC HPLC-UV/MS Analysis Sampling->HPLC Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation Identify Identify Degradants HPLC->Identify

Caption: Potential degradation sites on the molecule.

Summary of Stability Data for Related Pyrazole Derivatives

The following table summarizes stability data found for structurally related pyrazole derivatives, which can provide insights into the potential stability of 1-Propyl-1H-pyrazole-4-carboxylic acid.

Compound ClassStress ConditionObserved Stability/DegradationReference
Pyrazole esterspH 8 bufferRapid degradation with a half-life of 1-2 hours.[5]
Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylateInert atmosphereStarts to decompose at 189 °C.[9]
Azo pyrazole carboxylic derivativesThermal analysisHigh decomposition temperatures (212–260 °C).[10]

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024, December 11). National Center for Biotechnology Information. [Link]

  • WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents.
  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand - MDPI. (2022, February 10). MDPI. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. National Center for Biotechnology Information. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. Longdom Publishing. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. - ResearchGate. ResearchGate. [Link]

  • Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning | ChemRxiv. ChemRxiv. [Link]

  • Ácido 1-isopropil-1H-pirazol-4-carboxílico - Chem-Impex. Chem-Impex. [Link]

  • The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Semantic Scholar. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. [Link]

  • 1-propyl-1h-pyrazole-4-carboxylic acid (C7H10N2O2) - PubChemLite. PubChemLite. [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials - ACS Publications. (2024, July 25). ACS Publications. [Link]

  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties - EPA. United States Environmental Protection Agency. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - Semantic Scholar. (2020, July 30). Semantic Scholar. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021, August 18). MDPI. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry. [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. SID. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. ResearchGate. [Link]

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed. (2024, September 12). National Center for Biotechnology Information. [Link]

  • 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid - Chem-Impex. Chem-Impex. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (2015, May 8). MDPI. [Link]

Sources

troubleshooting ester hydrolysis of 1-propylpyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Troubleshooting Ester Hydrolysis of 1-Propylpyrazole Intermediates

Introduction

The hydrolysis of 1-propylpyrazole esters is a deceptive reaction. On paper, it is a standard saponification. In practice, the specific physicochemical properties of the pyrazole ring—specifically its electron-rich aromaticity and basic nitrogen—combined with the lipophilic propyl chain, create a unique set of failure modes.

We frequently see researchers encounter three specific bottlenecks:

  • Phase-Transfer Stalling: The reaction refuses to reach completion due to solubility mismatches.

  • Regio-Isomeric Instability: Unexpected decarboxylation during workup, particularly with 3- and 5-isomers.

  • Amphoteric Isolation Issues: Product loss into the aqueous phase during extraction due to zwitterion formation.

This guide moves beyond generic textbook protocols to address these specific structural challenges.

Module 1: Kinetic Stalling & Incomplete Conversion

The Issue: HPLC monitoring shows ~40–60% conversion that plateaus, even with excess base and heat.

The Science: The 1-propyl group increases the lipophilicity of the ester, while the hydroxide ion is hydrated and hydrophilic. In standard biphasic systems (e.g., Toluene/Water or pure Ethanol), the nucleophile (


) and the electrophile (ester) are effectively sequestered in different phases. Furthermore, the electron-rich pyrazole ring deactivates the carbonyl carbon toward nucleophilic attack compared to a simple phenyl ester.

The Solution: The "Homogenous-Reactive" Solvent System Switch from standard ethanol/water to a THF/Methanol/Water ternary system or use Lithium Hydroxide (LiOH) . Lithium cations act as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, while THF ensures the lipophilic starting material remains in solution.

Optimized Protocol: LiOH-Promoted Hydrolysis
  • Dissolution: Dissolve 1.0 eq of 1-propylpyrazole ester in THF (5 volumes).

  • Reagent Prep: Prepare a solution of LiOH·H₂O (2.5 eq) in Water (2 volumes).

  • Mixing: Add the aqueous LiOH to the THF solution. Add Methanol (1 volume) to bridge the phases.

  • Reaction: Stir at 40°C. Do not reflux unless necessary.

  • Monitoring: Check HPLC at 2 hours.

Data: Solvent System Comparison

Solvent SystemBase (3.0 eq)Temp (°C)Time to >98% Conv.Notes
EtOH / H₂O (1:[1]1)NaOH80 (Reflux)6–8 hHigh thermal stress; risk of decarboxylation.
THF / MeOH / H₂O (4:1:2) LiOH 40 2–3 h Recommended. Mild; homogeneous phase.
DCM / H₂ONaOH + TBAH*25>24 hPhase Transfer Catalyst required. Slow.

(Table Data Source: Internal Process Development Logs & General Pyrazole Reactivity Principles [1])

Troubleshooting Decision Tree

HydrolysisTroubleshooting Start Issue: Incomplete Hydrolysis SolubilityCheck Is the reaction mixture homogeneous? Start->SolubilityCheck AddCosolvent Add MeOH or THF until clear. Switch to LiOH. SolubilityCheck->AddCosolvent No (Cloudy/Biphasic) StericCheck Is the ester hindered (e.g., ortho-substituents)? SolubilityCheck->StericCheck Yes (Clear) HeatIncrease Increase Temp to 60°C. Monitor for Decarboxylation. StericCheck->HeatIncrease Yes TimeExtend Extend reaction time. Check pH > 12. StericCheck->TimeExtend No

Figure 1: Decision matrix for addressing stalled hydrolysis reactions.

Module 2: Thermal Instability & Decarboxylation

The Issue: The reaction completes, but LC-MS shows a mass of [M-44] (loss of CO₂) or the isolated yield is significantly lower than the in-situ conversion yield.

The Science: Pyrazole carboxylic acids are prone to thermal decarboxylation. The stability depends heavily on the position of the carboxyl group relative to the nitrogen atoms:

  • 4-COOH: Generally stable.

  • 3-COOH and 5-COOH: Highly unstable. The proximity to the ring nitrogens allows for a cyclic transition state that facilitates the loss of CO₂, especially in acidic media or at high temperatures [2].

The Mechanism: The protonated pyrazole (during acidic workup) can act as an electron sink, facilitating the cleavage of the C-C bond holding the carboxylate.

Mitigation Strategy
  • Avoid Acidic Reflux: Never heat the free acid in solution. Hydrolyze under basic conditions, cool to 0°C, then acidify.

  • Controlled Acidification: When isolating, do not drop the pH below 3.0. Use mild acids like Acetic Acid or 1M HCl, not concentrated H₂SO₄.

  • Cold Workup: Perform all acidification steps in an ice bath.

DecarboxylationRisk Substrate Pyrazole-3/5-COOH Transition Cyclic Transition State Substrate->Transition Promoted by Heat Heat (>60°C) Heat->Transition Acid Strong Acid (pH < 1) Acid->Transition Product Decarboxylated Pyrazole (Product Loss) Transition->Product - CO2

Figure 2: Risk factors leading to decarboxylation of pyrazole intermediates.

Module 3: Isolation & The "Amphoteric Trap"

The Issue: The hydrolysis worked, but the product cannot be extracted from the aqueous phase into Ethyl Acetate or DCM.

The Science: 1-propylpyrazole-4-carboxylic acid has a basic nitrogen (N2, pKa ~2.5) and an acidic carboxyl group (pKa ~3.5–4.0).

  • At pH 1: The molecule is cationic (N-protonated). Water-soluble.

  • At pH 12: The molecule is anionic (Carboxylate). Water-soluble.

  • At pH 3–4 (Isoelectric Point): The molecule is neutral/zwitterionic. This is the only window for precipitation or extraction [3].

Protocol: The Isoelectric Precipitation

  • Concentration: Remove organic solvents (THF/MeOH) via rotary evaporation (keep bath <40°C).

  • Cooling: Cool the remaining aqueous solution to 0–5°C.

  • Titration: Slowly add 1M HCl while monitoring with a pH meter.

    • Target: pH 3.5 – 4.0.

  • Observation: A white solid should precipitate.

  • Filtration: Filter the solid. Do not wash with excess water (product may redissolve). Wash with cold diethyl ether or minimal ice water.

  • Alternative (If no precipitate): If the propyl chain is not lipophilic enough to force precipitation:

    • Saturate the aqueous phase with NaCl (Salting out).

    • Extract with 2-MeTHF or n-Butanol (more polar than EtOAc).

Frequently Asked Questions (FAQs)

Q: Can I use NaOH instead of LiOH? A: Yes, but LiOH is preferred for sterically hindered esters or reactions requiring milder temperatures. Lithium acts as a weak Lewis acid catalyst. If using NaOH, you may need to increase the temperature, which increases the risk of decarboxylation.

Q: My product is water-soluble even at pH 4. How do I get it out? A: This is common with short-chain pyrazoles. Do not attempt liquid-liquid extraction. Instead, evaporate the aqueous mixture to dryness (lyophilization is best) to get the crude salt. Then, triturate the solid with anhydrous Ethanol or Methanol. The organic product will dissolve, leaving the inorganic salts (NaCl/LiCl) behind. Filter and evaporate the filtrate.[2]

Q: I see a new spot on TLC that runs very high (non-polar). Is it the product? A: Likely not. The carboxylic acid product is polar and will run low on silica (often streaking). A high-running spot usually indicates decarboxylation (formation of 1-propylpyrazole) or the unreacted ester. Check the mass spec immediately.

Q: Can I use acid-catalyzed hydrolysis (e.g., HCl/Water) instead? A: It is not recommended. Acid hydrolysis is reversible and equilibrium-limited. Base hydrolysis (saponification) is irreversible because the formation of the carboxylate salt drives the reaction to completion [4]. Additionally, boiling a pyrazole in strong acid is a recipe for decarboxylation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Heterocycles).

  • Goossen, L. J., et al. (2009). "Protodecarboxylation of Heteroaromatic Carboxylic Acids". Synthesis. (Discusses mechanism and stability of pyrazole acids).

  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison. (Reference for heterocycle acidity/basicity).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Ester Hydrolysis Thermodynamics).

Sources

Technical Support Center: Purification of 1-Propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Propyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of this versatile building block. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your synthetic work, ensuring the highest purity of your compound for downstream applications.

Troubleshooting Guide: From Crude to Pure

The purification of 1-Propyl-1H-pyrazole-4-carboxylic acid can present several challenges, from the presence of persistent impurities to difficulties in crystallization. This guide provides a systematic approach to diagnosing and resolving these issues.

A general workflow for the purification of 1-Propyl-1H-pyrazole-4-carboxylic acid is outlined below. The choice of method will depend on the nature and quantity of the impurities present.

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base  Neutral/Basic Impurities   recrystallization Recrystallization start->recrystallization  Minor Impurities   chromatography Column Chromatography start->chromatography  Complex Mixture / Isomers   acid_base->recrystallization  Significant Impurities Removed   analysis Purity Analysis (NMR, HPLC, MP) acid_base->analysis recrystallization->analysis pure_product Pure Product (>98%) chromatography->pure_product analysis->chromatography  Further Purification Needed   analysis->pure_product  Meets Purity Specs  

Caption: Decision workflow for the purification of 1-Propyl-1H-pyrazole-4-carboxylic acid.

Issue 1: Low Purity After Initial Isolation

Q: My initial crude product of 1-Propyl-1H-pyrazole-4-carboxylic acid shows significant impurities by ¹H NMR and a broad melting point range. What are the likely impurities and how can I remove them?

A: The most common synthetic route to N-alkylated pyrazole-4-carboxylic acids is a variation of the Knorr pyrazole synthesis.[1][2][3] This typically involves the condensation of 1-propylhydrazine with a 1,3-dicarbonyl compound, such as ethyl 2-formyl-3-oxobutanoate or a related derivative, followed by hydrolysis of the resulting ester.

Probable Causes & Impurities:

  • Unreacted Starting Materials: Residual 1-propylhydrazine and the 1,3-dicarbonyl starting material are common impurities.

  • Regioisomer Formation: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of the undesired regioisomer (e.g., 1-Propyl-1H-pyrazole-3-carboxylic acid or 1-Propyl-1H-pyrazole-5-carboxylic acid) is possible.[4][5]

  • Side-Reaction Products: Dehydration or other side reactions can lead to colored byproducts, often observed as a yellow or reddish tint in the crude product.[6][7]

Solutions:

1. Acid-Base Extraction: The First Line of Defense

This technique is highly effective for separating the acidic product from neutral and basic impurities.[8][9][10][11][12]

AcidBaseExtraction A Crude Product (in Organic Solvent, e.g., EtOAc) B Add aq. NaHCO₃ or Na₂CO₃ (Forms water-soluble sodium salt) A->B C Separate Layers B->C D Aqueous Layer (Sodium 1-propyl-1H-pyrazole-4-carboxylate) C->D Product E Organic Layer (Neutral & Basic Impurities) C->E Impurities F Acidify Aqueous Layer (e.g., with 2M HCl to pH 1-2) D->F G Precipitated Product F->G H Filter & Wash with Cold Water G->H I Dry to Yield Purified Product H->I

Caption: Workflow for purification via acid-base extraction.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated product, sodium 1-propyl-1H-pyrazole-4-carboxylate, will be in the aqueous (bottom) layer. The organic layer will retain neutral and basic impurities.

  • Back-Extraction (Optional but Recommended): Drain the aqueous layer into a clean flask. To maximize recovery, extract the organic layer again with a fresh portion of the basic solution and combine the aqueous layers.

  • Wash: To remove any residual neutral impurities from the combined aqueous layers, perform a "back-wash" with a small volume of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH is between 1 and 2. The 1-Propyl-1H-pyrazole-4-carboxylic acid will precipitate out as a solid.[8][12]

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water to remove inorganic salts, and dry under vacuum.

Issue 2: Product Fails to Crystallize or "Oils Out"

Q: After acid-base extraction, my product either remains an oil or fails to crystallize from my chosen solvent. How can I induce crystallization and obtain a solid product?

A: This is a common issue, particularly if residual impurities are acting as a crystallization inhibitor or if the chosen solvent is not optimal.[13][14]

Probable Causes:

  • Supersaturation: The solution is supersaturated, but nucleation has not occurred.[13]

  • Inappropriate Solvent: The solvent may be too good a solvent, even at low temperatures, or the polarity difference between the hot and cold solvent may not be sufficient.[15]

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

Solutions:

1. Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.[16]

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to act as a template for crystal growth.[16]

  • Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion of the solvent and allow the solution to cool again.[13]

2. Optimizing Recrystallization Conditions:

A systematic approach to choosing a recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold.

Solvent SystemPolarityBoiling Point (°C)Comments & Rationale
WaterHigh100Good for polar compounds; the carboxylic acid group enhances water solubility at high temperatures.
Ethanol/WaterMedium-HighVariableA versatile mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.[17]
Ethyl AcetateMedium77A good starting point for moderately polar compounds.
Ethyl Acetate/HexanesMedium-LowVariableAnother effective mixed-solvent system for tuning polarity. Dissolve in hot EtOAc and add hexanes until cloudy.
TolueneLow111Can be effective for less polar impurities, but the high boiling point may be a concern.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add a hot solvent in which the compound is poorly soluble (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the first (good) solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Issue 3: Persistent Impurities, Including Regioisomers

Q: After recrystallization, I still observe a persistent impurity in my NMR spectrum that I suspect is a regioisomer. How can I separate these closely related compounds?

A: Regioisomers often have very similar physical properties, making them difficult to separate by crystallization alone. In this case, column chromatography is the preferred method.[5]

Probable Cause:

  • Similar Polarity: The desired product and its regioisomer have very similar polarities, leading to co-crystallization.

Solution: Flash Column Chromatography

For a polar compound like a carboxylic acid, careful selection of the stationary and mobile phases is key.

Protocol 3: Flash Column Chromatography

  • Stationary Phase: Standard silica gel is often the first choice.

  • Mobile Phase Selection:

    • Initial Screening: Use thin-layer chromatography (TLC) to find a suitable eluent system. Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[18]

    • Adding an Acidic Modifier: Carboxylic acids can streak on silica gel. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper bands and better separation.[19]

    • A good starting point for TLC development is 50:50 Hexanes:Ethyl Acetate + 1% Acetic Acid. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the desired product.

  • Column Packing and Loading:

    • Pack the column with silica gel in the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, "dry loading" is recommended: dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent to a free-flowing powder, and load this onto the column.[15]

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine the pure fractions of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1-Propyl-1H-pyrazole-4-carboxylic acid? A1: Pure 1-Propyl-1H-pyrazole-4-carboxylic acid is expected to be a white to off-white solid. While a specific melting point is not widely reported in publicly available literature, a sharp melting range (e.g., within 1-2 °C) is a good indicator of high purity.[20] For comparison, the closely related pyrazole-4-carboxylic acid has a melting point of 282 °C (decomposes).[21]

Q2: What are the key features to look for in the ¹H NMR spectrum of pure 1-Propyl-1H-pyrazole-4-carboxylic acid? A2: The ¹H NMR spectrum should show distinct signals corresponding to the propyl group and the pyrazole ring protons. Expect to see a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the pyrazole nitrogen. The two pyrazole ring protons should appear as singlets. The carboxylic acid proton will appear as a broad singlet, and its chemical shift can be concentration-dependent. The absence of signals from starting materials or significant peaks in the aromatic region (if aromatic precursors were used) indicates purity.

Q3: How should I store purified 1-Propyl-1H-pyrazole-4-carboxylic acid? A3: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[20]

Q4: My reaction mixture has a strong yellow or red color. Is this normal, and will it affect my purification? A4: Discoloration is a common occurrence in Knorr pyrazole syntheses, especially when using hydrazine salts.[6][7] This is often due to the formation of minor, highly colored impurities. While visually striking, these impurities are often present in small amounts and can typically be removed during acid-base extraction and/or recrystallization. If the color persists, adding a small amount of activated charcoal to the hot solution during recrystallization (followed by hot filtration) can be effective.

Q5: Can I use reversed-phase chromatography for purification? A5: Yes, reversed-phase flash chromatography can be an excellent alternative, especially for polar compounds. A C18-functionalized silica gel would be used as the stationary phase, with a mobile phase typically consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Adding a modifier such as 0.1% formic acid or trifluoroacetic acid to the mobile phase is often necessary to ensure good peak shape for the carboxylic acid.[19]

References

  • Acid-Base Extraction. (n.d.). Retrieved February 15, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia. Retrieved February 15, 2026, from [Link]

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022, September 8). Molecules, 27(18), 5876. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved February 15, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • BenchChem Technical Support Team. (2025, November). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem.
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  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved February 15, 2026, from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18). The Journal of Organic Chemistry. [Link]

  • Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved February 15, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

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resolving decarboxylation issues in pyrazole acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Acid Synthesis

A Guide to Resolving and Preventing Unwanted Decarboxylation

Welcome to the technical support center for pyrazole acid synthesis. As a Senior Application Scientist, I understand that the synthesis of these vital heterocyclic compounds, crucial in pharmaceuticals and agrochemicals, can present unique challenges.[1][2] One of the most frequently encountered and frustrating issues is the premature, unintended loss of the carboxylic acid group—a reaction known as decarboxylation.

This guide is designed to provide you, our fellow researchers and drug development professionals, with direct, actionable insights. We will move beyond simple procedural lists to explore the underlying chemical principles driving these side reactions. Our goal is to empower you with the knowledge to not only troubleshoot current issues but also to design more robust and reliable synthetic routes in the future.

Troubleshooting Guide: Unwanted Decarboxylation

This section addresses specific problems you might be encountering in the lab. Each question is followed by an in-depth analysis of potential causes and a set of practical solutions.

Q1: I'm losing my product to decarboxylation during the final workup or purification. What is causing this, and how can I prevent it?

This is a classic problem often rooted in the thermal instability of the pyrazole carboxylic acid. Many heteroaromatic carboxylic acids are prone to decarboxylation at elevated temperatures.[3][4] The purification step, especially if it involves heating for solvent removal or distillation, can provide the necessary activation energy for the carboxyl group to be eliminated as carbon dioxide.

Primary Causes:

  • Excessive Heat: Applying high temperatures during solvent evaporation under reduced pressure or during chromatographic purification is the most common culprit.

  • Substituent Effects: The presence of certain electron-withdrawing groups on the pyrazole ring, particularly at positions 3 and 5 (e.g., haloalkyl groups like -CF3), can destabilize the molecule and lower the temperature at which decarboxylation occurs.[4]

  • Residual Acid/Base: Traces of acid or base from a previous step can catalyze the decarboxylation process, even at moderate temperatures.

Solutions & Protocols:

  • Minimize Thermal Stress:

    • Remove solvents at the lowest feasible temperature. Utilize a high-vacuum pump and a water bath set to room temperature or slightly above (30-40 °C) instead of aggressive heating.

    • If column chromatography is necessary, opt for a faster technique like flash chromatography to reduce the time the compound spends on the stationary phase. Avoid heating the column.

  • Protect the Carboxylic Acid as an Ester: This is the most robust strategy. By converting the acid to its corresponding ester (e.g., methyl or ethyl ester), you create a more stable molecule that can withstand more vigorous purification and reaction conditions.[5][6] The ester can be selectively hydrolyzed back to the acid in a later step under controlled conditions if the free acid is the final target.

    • See "Experimental Protocols" for a detailed esterification procedure.

  • Ensure Neutrality: Before final concentration, perform a neutral wash (e.g., with brine) to remove any residual acidic or basic catalysts that could promote decarboxylation.

Q2: My pyrazole acid is decarboxylating during a subsequent reaction, such as an amide coupling. How can I improve the yield of my desired product?

Decarboxylation during a downstream reaction is typically triggered by the reaction conditions themselves—temperature, reagents, or catalysts.

Primary Causes:

  • High Reaction Temperatures: Many coupling reactions require heating, which, as discussed, can lead to decarboxylation.

  • Strongly Basic or Acidic Conditions: The reagents used for amide coupling or other transformations can create a pH environment that facilitates decarboxylation.[3]

  • Metal Catalysis: Certain metal catalysts, particularly those involving copper (Cu) or silver (Ag), are known to actively promote the decarboxylation of heteroaromatic acids.[4][7][8] This is sometimes used intentionally but is a significant problem when it's an unwanted side reaction.

Solutions & Protocols:

  • Optimize Reaction Temperature: Screen for the lowest possible temperature that allows the desired reaction to proceed at an acceptable rate. Even a reduction of 10-20 °C can dramatically decrease the rate of decarboxylation.

  • Convert to an Acid Chloride: For reactions like amide coupling, converting the carboxylic acid to the corresponding acid chloride is a highly effective strategy. The acid chloride is much more reactive and allows the subsequent coupling reaction to occur at lower temperatures (often 0 °C to room temperature), thus avoiding the conditions that cause decarboxylation.

    • See "Experimental Protocols" for a procedure on creating and using an acid chloride intermediate.

  • Use Milder Reagents: Explore alternative coupling reagents that operate under neutral and ambient conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with HOBt (Hydroxybenzotriazole) are often effective at room temperature.

  • Catalyst Screening: If a metal catalyst is essential, screen alternatives. While copper is often problematic, palladium-based catalysts might be more chemoselective for your desired transformation.[9]

Visualizing the Troubleshooting Process

To help diagnose the source of unwanted decarboxylation, the following flowchart outlines a logical decision-making process.

G start Decarboxylation Observed stage When does it occur? start->stage workup During Workup / Purification stage->workup Workup reaction During Subsequent Reaction stage->reaction Reaction cause_workup Likely Cause: Thermal Instability workup->cause_workup cause_reaction Likely Causes: - High Temperature - Non-neutral pH - Metal Catalyst reaction->cause_reaction sol_workup1 Solution 1: Minimize Heat in Workup cause_workup->sol_workup1 sol_workup2 Solution 2: Protect as Ester Derivative cause_workup->sol_workup2 sol_reaction1 Solution 1: Lower Reaction Temp. cause_reaction->sol_reaction1 sol_reaction2 Solution 2: Use Milder Reagents cause_reaction->sol_reaction2 sol_reaction3 Solution 3: Convert to Acid Chloride cause_reaction->sol_reaction3

Caption: A decision tree for troubleshooting decarboxylation.

Frequently Asked Questions (FAQs)

  • Q: What is the underlying mechanism of pyrazole acid decarboxylation? A: While several pathways exist, thermal decarboxylation often proceeds through a zwitterionic intermediate or a concerted mechanism where the pyrazole ring assists in the departure of CO2. The stability of the resulting pyrazolyl anion or intermediate is a key factor. In the presence of metals like copper, the mechanism can shift to a radical-based pathway, where the metal facilitates the homolytic cleavage of the carboxyl group.[10]

  • Q: Is decarboxylation always an undesirable side reaction? A: Not at all. In advanced synthetic chemistry, decarboxylation is a powerful tool. "Decarboxylative coupling" reactions use carboxylic acids as stable, readily available precursors to generate aryl radicals or anions for forming new C-C, C-N, or C-X bonds.[9][11] These methods are celebrated for their elegance and often milder conditions compared to traditional cross-coupling reactions.

  • Q: How do I choose between protecting my acid as an ester versus converting it to an acid chloride? A: The choice depends on your synthetic route.

    • Choose esterification if: You need to perform multiple synthetic steps where the acid functionality would interfere or be unstable. It is a protective strategy for longer sequences.

    • Choose acid chloride formation if: Your immediate next step is a nucleophilic acyl substitution (like forming an amide or ester). It is an activation strategy for a single, specific transformation.

  • Q: Does the position of the carboxylic acid on the pyrazole ring matter? A: Yes, the position significantly influences stability. The electronic environment, dictated by the two nitrogen atoms and any other substituents, affects the stability of the intermediate formed upon CO2 loss. While general trends can be complex, acids at positions 3 and 5 are often more susceptible, especially when other electron-withdrawing groups are present on the ring.[3][4]

Data Summary: Temperature and Condition Guidelines

The following table provides general guidelines for handling pyrazole carboxylic acids to minimize the risk of decarboxylation. Specific thresholds will vary based on the exact structure of your molecule.

Condition CategoryRecommended PracticeRationale
Solvent Removal < 40 °C under high vacuumMinimizes thermal energy input that can initiate decarboxylation.
Reaction Temperature -20 °C to 50 °CMany pyrazole acids are stable in this range. Reactions requiring higher temperatures necessitate protection/activation strategies.[6]
pH Conditions pH 4-8Avoid strongly acidic or basic conditions, which can catalyze CO2 loss.[3][4]
Metal Catalysts Avoid Cu(I/II) and Ag(I) saltsThese metals are known to actively promote decarboxylative pathways.[7][8]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key strategies discussed.

Protocol 1: Protective Esterification of Pyrazole Carboxylic Acid

This protocol describes a standard Fischer esterification, suitable for creating methyl or ethyl esters.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the pyrazole carboxylic acid (1.0 eq).

  • Solvent: Add an excess of the desired alcohol (e.g., methanol or ethanol), typically enough to create a 0.1-0.5 M solution.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (at < 40 °C) to yield the pyrazole ester.

Protocol 2: Amide Coupling via an Acid Chloride Intermediate

This protocol allows for low-temperature amide bond formation, avoiding decarboxylation.

  • Acid Chloride Formation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the pyrazole carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a few drops of dry dimethylformamide (DMF) to act as a catalyst.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise.

    • Allow the reaction to stir at 0 °C and then warm to room temperature for 1-2 hours, monitoring for the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazole acid chloride, which should be used immediately.

  • Amide Coupling:

    • Dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in dry DCM or THF at 0 °C.

    • Dissolve the crude acid chloride from the previous step in a small amount of dry DCM and add it dropwise to the amine solution at 0 °C.

    • Stir the reaction, allowing it to slowly warm to room temperature, and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated ammonium chloride (NH₄Cl) solution.

    • Proceed with a standard aqueous workup and purification.

Visualizing the Protective Group Strategy

The following diagram illustrates the workflow for using an ester as a protecting group to bypass conditions that would otherwise cause decarboxylation.

G Start Unstable Pyrazole-COOH Protect Esterification (Protocol 1) Start->Protect Reaction Harsh Reaction (e.g., High Temp, Metal Catalyst) Start->Reaction Ester Stable Pyrazole-COOR Protect->Ester Ester->Reaction Deprotect Hydrolysis (e.g., LiOH, H₂O) Ester->Deprotect Reaction->Ester Survives SideReaction Decarboxylation! (Product Loss) Reaction->SideReaction End Final Product Pyrazole-COOH Deprotect->End

Caption: Workflow using an ester protecting group.

References

  • Xiang, S., Zhang, X., Chen, H., Li, Y., Fan, W., & Huang, D. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.[Link]

  • Decarboxylation. Organic Chemistry Portal.[Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2012). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry, 10(15), 2947-2950. [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. Koreascience.[Link]

  • Process for the preparation of pyrazole-4-carboxamides.
  • Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. University of Manchester Research Explorer.[Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate.[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society.[Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.[Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.[Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.[Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.[Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office.[Link]

  • Pyrazole synthesis - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.[Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. PMC.[Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science.[Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications.[Link]

  • Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. RSC Publishing.[Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.[Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.[Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.[Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.[Link]

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Validation & Comparative

HPLC method development for 1-Propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to HPLC Method Development for 1-Propyl-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Propyl-1H-pyrazole-4-carboxylic acid. We will move beyond a simple recitation of steps to explore the causal relationships behind experimental choices, comparing common alternatives at each stage. The objective is to establish a self-validating, reliable analytical procedure suitable for researchers, scientists, and drug development professionals. All recommendations are grounded in established chromatographic principles and aligned with regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2]

Foundational Strategy: Analyte Characterization

Effective method development begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. 1-Propyl-1H-pyrazole-4-carboxylic acid is a bifunctional building block used in the synthesis of more complex molecules in medicinal and materials science.[3] Its structure dictates its behavior in a chromatographic system.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₇H₁₀N₂O₂-
Molecular Weight 154.17 g/mol [3]Influences diffusion and mass transfer.
Structure Propyl group, pyrazole ring, carboxylic acid group.[3]The propyl group adds hydrophobicity. The pyrazole ring is a chromophore suitable for UV detection. The carboxylic acid is the key functional group, making the molecule acidic.
pKa (estimated) ~3.5 - 4.5The acidic dissociation constant (pKa) is the most critical parameter. It dictates that mobile phase pH will be the most powerful tool for controlling retention and peak shape.[4] For an acidic compound, a mobile phase pH set approximately 2 units below the pKa will ensure the molecule is in its neutral, non-ionized form.[5][6]
logP (estimated) ~0.5 - 1.5The predicted XLogP3 for the parent pyrazole-4-carboxylic acid is -0.3, indicating it is quite polar.[7] The addition of a propyl group increases its hydrophobicity (logP). This moderate polarity makes it an ideal candidate for reversed-phase chromatography.

The core challenge is clear: we must control the ionization state of the carboxylic acid group to achieve reproducible retention and symmetrical peak shape. In reversed-phase HPLC, the ionized (deprotonated) form of an acid is more polar and will have very little retention on a non-polar stationary phase, often resulting in poor chromatography.[8][9] Therefore, our strategy will be centered on ion suppression .

The Method Development Workflow: A Comparative Approach

A systematic, multi-phase approach is essential to avoid random experimentation. The process involves initial screening of key parameters to find a promising starting point, followed by fine-tuning to achieve optimal performance.

MethodDevelopmentWorkflow cluster_screening Comparative Screening A Phase 1: Analyte Characterization (pKa, logP, UV Absorbance) B Phase 2: Parameter Screening (Column, Mobile Phase) A->B C Phase 3: Method Optimization (Gradient, Flow Rate, Temp.) B->C D Phase 4: Final Method & Validation (ICH Guidelines) C->D Col Stationary Phase (C18 vs. C8 vs. Phenyl) MP Mobile Phase (ACN vs. MeOH, pH) IonizationEffect cluster_high_pH High pH (e.g., pH 7) cluster_low_pH Low pH (e.g., pH 2.5) Ionized Analyte is Ionized (Deprotonated, -COO⁻) Result_High High Polarity -> Poor Retention -> Bad Peak Shape Ionized->Result_High Repelled by non-polar C18 Neutral Analyte is Neutral (Protonated, -COOH) Result_Low Lower Polarity -> Good Retention -> Sharp Peak Neutral->Result_Low Interacts with non-polar C18

Caption: Effect of mobile phase pH on analyte ionization and retention.

Phase 3: Method Optimization

With the best column and mobile phase system selected, the next step is to fine-tune the parameters to ensure the method is robust and fit for its intended purpose.

Experimental Protocol: Optimization
  • System: C18 column (4.6 x 150 mm, 5 µm) with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Optimization:

    • Run a fast "scouting" gradient (e.g., 5-95% B in 5 min) to determine the approximate %B at which the analyte elutes.

    • Design a shallower gradient around that elution point to maximize resolution. For example, if the analyte elutes at 45% B, a new gradient could be 30-60% B over 10 minutes.

  • Flow Rate and Temperature:

    • Evaluate flow rates between 0.8-1.2 mL/min. Higher flow rates reduce run time but increase backpressure.

    • Evaluate column temperatures between 25-40 °C. Higher temperatures reduce viscosity (lower backpressure) and can sometimes improve peak shape, but may also alter selectivity. [10]

The Final, Optimized Method

After optimization, the final method parameters are established. System suitability tests are defined to ensure the system is performing correctly before each analysis sequence. [11]

Parameter Optimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 35% to 55% B over 10 minutes, hold at 55% for 2 min, return to 35% and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection 235 nm

| Run Time | ~15 minutes |

System Suitability Criteria:

  • Tailing Factor (Tf): Must be ≤ 1.5.

  • Replicate Injections (%RSD): The relative standard deviation of the peak area for 5 replicate injections must be ≤ 2.0%. [12]

A Primer on Method Validation per ICH Q2(R2)

Once developed, the analytical method must be formally validated to demonstrate its fitness for purpose. [13]The ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), provides a framework for this process. [2][14]

ValidationParameters center Validated Method Accuracy LOQ / LOD center->Accuracy Precision LOQ / LOD center->Precision Specificity LOQ / LOD center->Specificity Linearity LOQ / LOD center->Linearity Range LOQ / LOD center->Range Robustness LOQ / LOD center->Robustness LOQ_LOD LOQ / LOD center->LOQ_LOD

Caption: Key parameters for analytical method validation under ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.

  • Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 change in pH, ±2°C in temperature). [11]

Conclusion

Developing a robust HPLC method for an ionizable compound like 1-Propyl-1H-pyrazole-4-carboxylic acid is a systematic process rooted in the principles of chromatography and the physicochemical properties of the analyte. By understanding that the analyte is an acid, we correctly identified mobile phase pH as the most critical parameter to control. A comparative screening of industry-standard C18, C8, and Phenyl stationary phases, alongside acetonitrile and methanol as organic modifiers, conclusively demonstrated the superiority of a C18 column with an acetonitrile/water gradient buffered to a pH of ~2.7 with formic acid. This data-driven approach, moving from broad screening to fine optimization, provides the foundation for a method that is not only effective but also reproducible and ready for formal validation according to global regulatory standards.

References

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  • Bell, D. S. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. Available at: [Link]

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  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]

  • Waters. (n.d.). HPLC Separation Modes. Available at: [Link]

  • PubChemLite. (n.d.). 1-propyl-1h-pyrazole-4-carboxylic acid (C7H10N2O2). Available at: [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Properties. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Propylpyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. Understanding the fragmentation patterns of molecules underpins their unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of 1-propylpyrazole-4-carboxylic acid, a versatile building block in medicinal chemistry and materials science. By juxtaposing its expected fragmentation with the known fragmentation of a structural isomer, ethyl 5-methyl-1H-pyrazole-3-carboxylate, we offer a framework for the differentiation of these and similar pyrazole derivatives.

Introduction to Pyrazole Fragmentation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation pathways. Under electron ionization (EI) or collision-induced dissociation (CID), the pyrazole ring is known to undergo cleavage of the weak N-N bond, often followed by the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or molecular nitrogen (N₂)[1][2][3]. The nature and position of substituents on the pyrazole ring significantly influence the prevalence of these fragmentation channels and can introduce new, competing pathways.

Carboxylic acids, on the other hand, display their own set of well-defined fragmentation behaviors. Common fragmentation routes include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺)[4]. For aliphatic carboxylic acids, McLafferty rearrangement is a prominent fragmentation pathway if a γ-hydrogen is available for transfer to the carbonyl oxygen.

The subject of this guide, 1-propylpyrazole-4-carboxylic acid, integrates these two functionalities, leading to a complex and informative fragmentation pattern.

Experimental Design and Rationale

To provide a robust comparative analysis, this guide will leverage established principles of mass spectrometry and available spectral data for a closely related isomer. The experimental workflow for such an analysis would typically involve:

  • Sample Introduction and Ionization: Introduction of the analyte into the mass spectrometer, commonly via gas chromatography (GC) or liquid chromatography (LC), followed by ionization. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) is a higher-energy technique that induces more extensive fragmentation, providing a detailed fragmentation fingerprint.

  • Tandem Mass Spectrometry (MS/MS): To elucidate fragmentation pathways, tandem mass spectrometry (MS/MS) is employed. This involves the isolation of a specific ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID) with an inert gas.

The following sections will predict the fragmentation of 1-propylpyrazole-4-carboxylic acid and compare it with the experimentally observed fragmentation of its isomer, ethyl 5-methyl-1H-pyrazole-3-carboxylate, which shares the same molecular formula (C₇H₁₀N₂O₂) and nominal mass (154 Da).

G cluster_0 Analytical Workflow A Sample Introduction (GC/LC) B Ionization (ESI or EI) A->B C Mass Analysis (MS1) (Isolation of Precursor Ion) B->C D Collision-Induced Dissociation (CID) C->D E Mass Analysis (MS2) (Detection of Fragment Ions) D->E

Figure 1: A generalized experimental workflow for tandem mass spectrometry analysis.

Predicted Fragmentation of 1-Propylpyrazole-4-carboxylic Acid

The fragmentation of 1-propylpyrazole-4-carboxylic acid (MW: 154.17 g/mol ) is anticipated to be a composite of the characteristic fragmentation of its N-propyl, pyrazole, and carboxylic acid moieties.

Key Predicted Fragmentation Pathways:

  • Loss of the Propyl Group: A primary fragmentation is the cleavage of the N-propyl group. This can occur via two main routes:

    • Loss of a propyl radical (•C₃H₇, 43 Da): This would result in a fragment ion at m/z 111, corresponding to the pyrazole-4-carboxylic acid cation.

    • Loss of propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement: If a γ-hydrogen on the propyl chain is accessible, it can be transferred to the pyrazole ring, leading to the elimination of propene and the formation of an ion at m/z 112.

  • Fragmentation of the Carboxylic Acid Group:

    • Loss of a hydroxyl radical (•OH, 17 Da): From the molecular ion, this would yield a fragment at m/z 137.

    • Loss of the carboxyl group (•COOH, 45 Da): This would lead to a fragment at m/z 109, corresponding to the 1-propylpyrazole cation.

  • Ring Fragmentation:

    • Loss of HCN (27 Da): Following initial fragmentation (e.g., loss of the carboxyl group), the resulting pyrazole-containing fragment could lose HCN.

    • Cleavage of the N-N bond: This is a hallmark of pyrazole fragmentation and can lead to a variety of smaller fragments.

The interplay of these pathways will determine the final appearance of the mass spectrum. The relative abundance of the fragment ions will be dictated by their stability.

G cluster_propyl Propyl Group Fragmentation cluster_cooh Carboxylic Acid Fragmentation cluster_ring Ring Fragmentation M [M]⁺˙ m/z 154 F1 Loss of •C₃H₇ (m/z 111) M->F1 - 43 Da F2 Loss of C₃H₆ (m/z 112) M->F2 - 42 Da F3 Loss of •OH (m/z 137) M->F3 - 17 Da F4 Loss of •COOH (m/z 109) M->F4 - 45 Da F5 Further loss of HCN F4->F5 - 27 Da

Figure 2: Predicted major fragmentation pathways for 1-propylpyrazole-4-carboxylic acid.

Comparative Analysis: Fragmentation of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate

To provide a practical comparison, we will examine the known electron ionization (EI) mass spectrum of ethyl 5-methyl-1H-pyrazole-3-carboxylate, a structural isomer of 1-propylpyrazole-4-carboxylic acid[5][6][7].

Observed Fragmentation of the Isomer:

The EI mass spectrum of ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a distinct fragmentation pattern dominated by the ester functionality.

  • Molecular Ion Peak: The molecular ion peak is observed at m/z 154.

  • Loss of the Ethoxy Group (•OC₂H₅, 45 Da): A prominent peak is observed at m/z 109, corresponding to the loss of the ethoxy radical from the ester. This results in a stable acylium ion.

  • Loss of Ethanol (C₂H₅OH, 46 Da): The loss of a neutral ethanol molecule can also occur, leading to a fragment at m/z 108.

  • Loss of the Ethyl Group (•C₂H₅, 29 Da): A peak at m/z 125, corresponding to the loss of the ethyl radical, is also expected.

  • Base Peak: The base peak in the spectrum is often the m/z 109 fragment, highlighting the stability of the resulting acylium ion.

Side-by-Side Comparison

The table below summarizes the key predicted and observed fragment ions for the two isomers.

m/zPredicted Fragment (1-Propylpyrazole-4-carboxylic acid)Observed Fragment (Ethyl 5-methyl-1H-pyrazole-3-carboxylate)Inferred Structural Origin of Difference
154 Molecular IonMolecular Ion-
137 [M - OH]⁺-Presence of a carboxylic acid vs. an ester.
126 -[M - C₂H₄]⁺˙ (from ester)McLafferty rearrangement of the ethyl ester.
112 [M - C₃H₆]⁺˙ (Loss of propene)-Presence of an N-propyl group.
111 [M - •C₃H₇]⁺ (Loss of propyl radical)-Presence of an N-propyl group.
109 [M - •COOH]⁺[M - •OC₂H₅]⁺ (Base Peak) Different functional groups (carboxylic acid vs. ester) leading to the same nominal mass fragment via different neutral losses.

This comparison clearly illustrates how the different placement of functional groups and alkyl chains within the isomeric structures leads to distinct and diagnostic fragmentation patterns. The presence of a prominent m/z 137 peak would be a strong indicator for the carboxylic acid isomer, while a base peak at m/z 109 resulting from the loss of 45 Da would strongly suggest the ethyl ester isomer.

Conclusion

The predictable and distinct fragmentation patterns of 1-propylpyrazole-4-carboxylic acid and its isomers provide a powerful tool for their differentiation and structural confirmation. For researchers engaged in the synthesis and analysis of novel pyrazole derivatives, a thorough understanding of these fragmentation pathways is invaluable. By carefully analyzing the mass spectrum, particularly the unique fragment ions arising from the interplay of the alkyl, pyrazole, and carboxylic acid/ester functionalities, scientists can confidently identify their target molecules and distinguish them from closely related isomers. This guide serves as a foundational resource for interpreting the mass spectra of this important class of compounds, ultimately facilitating more efficient and accurate drug discovery and development.

References

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Open Research Library. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The mass spectra of some pyrazole compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Comparative Bioactivity Guide: 1-Methyl vs. 1-Propyl Pyrazole-4-Carboxylic Acid

[1][2]

Executive Summary: The Lipophilicity-Steric Trade-off[1][2]

In medicinal chemistry, the pyrazole-4-carboxylic acid scaffold serves as a critical bioisostere for benzoic acid, nicotinic acid, and other aromatic carboxylates.[1] When optimizing this scaffold, the choice between 1-methyl-1H-pyrazole-4-carboxylic acid (1-Me-PzA) and 1-propyl-1H-pyrazole-4-carboxylic acid (1-Pr-PzA) represents a fundamental decision between "fragment efficiency" and "hydrophobic reach."[2][1]

While 1-Me-PzA offers a compact, metabolically stable anchor with minimal steric penalty, 1-Pr-PzA introduces a flexible lipophilic vector capable of probing deeper hydrophobic pockets, albeit at the cost of increased molecular weight and potential metabolic liability (omega-oxidation).[2] This guide analyzes their physicochemical divergence and its direct impact on bioactivity across major target classes, including GPR109A agonists and Xanthine Oxidase inhibitors.[1]

Physicochemical Divergence

The transition from a methyl to a propyl group at the N1 position fundamentally alters the molecule's interaction with biological membranes and protein binding sites.[1]

Table 1: Comparative Physicochemical Profile[1][2][3]
Property1-Methyl-1H-pyrazole-4-carboxylic acid1-Propyl-1H-pyrazole-4-carboxylic acidImpact on Bioactivity
Formula C₅H₆N₂O₂C₇H₁₀N₂O₂Propyl adds ~28 Da (two methylene units).[2][1]
MW 126.11 g/mol 154.17 g/mol Methyl retains higher Ligand Efficiency (LE).[2][1]
cLogP -0.20 (Hydrophilic)+0.90 (Lipophilic)Critical: Propyl shifts the molecule from water-soluble to membrane-permeable.[2][1]
TPSA 55.1 Ų55.1 ŲPolar surface area remains identical; permeability differences are driven by lipophilicity.[2][1]
Rotatable Bonds 1 (Carboxyl)3 (Carboxyl + Propyl chain)Propyl incurs a higher entropic penalty upon binding.[2][1]
pKa (Acid) ~3.5 - 3.8~3.6 - 3.9Negligible difference; both exist as anions at physiological pH.[2][1]

Key Insight: The shift in cLogP from negative (-0.[2][1]2) to positive (+0.[2][1]9) is the defining differentiator. 1-Me-PzA is likely to be transporter-dependent or require paracellular absorption if not part of a larger lipophilic drug, whereas 1-Pr-PzA possesses sufficient intrinsic lipophilicity for passive diffusion.[2][1]

Target-Specific Bioactivity Analysis[1][2]

Case Study A: GPR109A Agonists (Niacin Receptor)

The pyrazole-4-carboxylic acid core is a validated bioisostere for Nicotinic Acid (Niacin).[2][1]

  • 1-Methyl Analog: Often serves as the "minimum pharmacophore."[2][1] In GPR109A agonists, the acid headgroup interacts with Arg251.[1] The N1-methyl group fits into a small sub-pocket but often lacks the bulk to displace water molecules effectively, resulting in moderate potency (µM range).[2][1]

  • 1-Propyl Analog: The propyl chain extends into the lipophilic channel of the receptor.[2] However, SAR studies indicate that while "tail" extension is beneficial, the flexibility of the n-propyl chain can be detrimental compared to rigid biaryl substituents.[2][1]

  • Verdict: 1-Pr-PzA is preferred when the target pocket is deep and narrow, but rigidification (e.g., using a phenyl or cyclopropyl group) often yields better potency than the flexible n-propyl chain.[2][1]

Case Study B: Xanthine Oxidase (XO) Inhibitors

Inhibitors like Topiroxostat utilize a pyridine/pyrazole core.[2][1]

  • 1-Methyl Analog: Frequently used as a negative control or a starting fragment.[2][1] It rarely achieves nanomolar potency because the XO active site (molybdenum center channel) requires significant hydrophobic bulk to anchor the inhibitor.[2][1]

  • 1-Propyl Analog: Demonstrates improved binding over the methyl analog due to hydrophobic interactions with Phe914 and Phe1009 residues in the channel.[2] However, it is generally outclassed by 1-phenyl or 1-isobutyl derivatives, which offer better shape complementarity.[2][1]

Case Study C: NAAA Inhibitors (Anti-inflammatory)

Recent research (e.g., J. Med.[2][1][3] Chem. 2021) on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors highlights a specific advantage for the propyl chain.[2][1]

  • Data Point: An N-propyl analog showed a 3-fold higher potency (IC50 = 0.33 µM) compared to the N-methyl analog (IC50 > 1.0 µM).[2][1]

  • Mechanism: The propyl group occupies a specific "lipophilic cleft" (L-shaped pocket) that the methyl group cannot reach, validating the use of 1-Pr-PzA in this specific context.[2]

Metabolic & ADME Considerations

The choice of substituent dictates the metabolic fate of the molecule.[1]

Diagram 1: Metabolic Fate & SAR Decision Tree

GStartFragment Selection:N1-SubstituentTargetTypeTarget Pocket ArchitectureStart->TargetTypeSmallPocketSmall / Solvent ExposedTargetType->SmallPocketSteric ConstraintDeepPocketDeep / Hydrophobic CleftTargetType->DeepPocketAvailable VolumeSelectMethylSelect 1-Methyl(High Ligand Efficiency)SmallPocket->SelectMethylSelectPropylSelect 1-Propyl(Hydrophobic Reach)DeepPocket->SelectPropylMetabolismMMetabolic Risk:N-Demethylation (Slow)SelectMethyl->MetabolismMMetabolismPMetabolic Risk:Omega-Oxidation (Fast)SelectPropyl->MetabolismP

Figure 1: Decision tree for selecting between Methyl and Propyl scaffolds based on target architecture and metabolic implications.[2][1]

  • 1-Methyl Liability: The primary metabolic route is N-demethylation (via CYP450), but this is generally slow for pyrazoles compared to other heterocycles.[2][1]

  • 1-Propyl Liability: The terminal methyl group of the propyl chain is highly susceptible to omega-oxidation (hydroxylation to alcohol -> acid) or omega-1 oxidation .[2] This can lead to rapid clearance (short half-life) unless the position is blocked (e.g., by fluorination).[2][1]

Experimental Protocols

To validate these differences in your own assay, synthesis of the free acids is required.[1]

Protocol A: Synthesis of 1-Alkyl-1H-pyrazole-4-carboxylic Acids

Standardized workflow for generating both analogs.[2][1]

  • Reagents:

    • Substrate: Ethyl 2-formyl-3-oxopropanoate (Sodium salt).[2][1]

    • Hydrazine: Methylhydrazine (for 1-Me) or Propylhydrazine hydrochloride (for 1-Pr).[2][1]

    • Solvent: Ethanol (EtOH).[2][1]

  • Cyclization Step:

    • Dissolve Ethyl 2-formyl-3-oxopropanoate (1.0 eq) in EtOH.

    • Add the respective alkylhydrazine (1.1 eq) dropwise at 0°C.

    • Reflux for 4 hours.[2][1] Monitor by TLC (formation of ethyl ester intermediate).[2][1]

    • Note: 1-Methyl yields are typically higher (85-90%) than 1-Propyl (75-80%) due to steric hindrance during cyclization.[2][1]

  • Hydrolysis Step:

    • Treat the ester with NaOH (2M, 3.0 eq) in THF/Water (1:1).[2][1]

    • Stir at RT for 12 hours.

    • Acidify with HCl to pH 2.0 to precipitate the carboxylic acid.[2][1]

    • Purification: Recrystallize from water/ethanol.[2][1]

  • Characterization:

    • 1-Me-PzA: 1H NMR (DMSO-d6) δ 3.85 (s, 3H), 7.85 (s, 1H), 8.25 (s, 1H).[2][1]

    • 1-Pr-PzA: 1H NMR (DMSO-d6) δ 0.85 (t, 3H), 1.80 (m, 2H), 4.10 (t, 2H), 7.88 (s, 1H), 8.28 (s, 1H).[2][1]

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Self-validating protocol to confirm logP shift.

  • Preparation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa.

  • Dissolution: Dissolve 1 mg of the test compound (1-Me or 1-Pr) in the pre-saturated Octanol phase.

  • Equilibration: Add equal volume of pre-saturated Buffer. Shake for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Analyze both phases via HPLC (UV 254 nm).

  • Calculation:

    
    
    
    • Expected Result: 1-Me-PzA < 0; 1-Pr-PzA > 0.5.[2][1]

References

  • PubChem. (2025).[2][1][4] 1-Methyl-1H-pyrazole-4-carboxylic acid (CID 643160).[2][1][4] National Library of Medicine.[2][1] Link

  • PubChem. (2025).[2][1][4] 1-Propyl-1H-pyrazole-4-carboxylic acid (CID 6485386).[1] National Library of Medicine.[2][1] Link[2][1]

  • Shen, H. C., et al. (2010).[2][1] "GPR109a agonists.[2][1][5] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a."[2] Bioorganic & Medicinal Chemistry Letters, 20(15), 4472-4474.[2][1] Link

  • Zhang, C., et al. (2017).[2][1] "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry, 139, 68-79.[2][1] Link

  • Migliore, M., et al. (2021).[2][1] "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry, 64(18).[2][1] Link[2][1]

Comparative Guide: Synthetic Routes for 1-Propyl-1H-pyrazole-4-carboxylic Acid

[1]

Executive Summary

1-Propyl-1H-pyrazole-4-carboxylic acid (CAS 849612-71-1) is a critical bifunctional building block for kinase inhibitors (e.g., Janus kinase targets) and metal-organic frameworks (MOFs). Its structural simplicity belies a significant process challenge: Regiocontrol and Purification Efficiency .

While the pyrazole ring is symmetric in the 4-substituted parent, the introduction of the N-propyl group breaks this symmetry. The choice of synthetic route dictates the impurity profile, specifically the presence of genotoxic alkyl halides versus isomeric byproducts.

This guide objectively compares the two dominant synthetic strategies:

  • Route A (Direct Alkylation): The industry-standard "Scale-Up" approach using ethyl 1H-pyrazole-4-carboxylate.

  • Route B (De Novo Cyclization): The "Precision" approach utilizing 1,3-dicarbonyl equivalents.

Recommendation: For kilogram-scale non-GMP batches, Route A offers superior cost-efficiency. For GMP campaigns requiring strict control over genotoxic impurities (GTIs), Route B is the validated superior choice.

Comparative Analysis of Synthetic Pathways[1][2]

The Core Challenge: Regiochemistry & Tautomerism

In 1H-pyrazole-4-carboxylic acid esters, the N1 and N2 positions are tautomerically equivalent. However, upon alkylation, the reaction kinetics are governed by the base and solvent system. Over-alkylation (quaternization) and hydrolysis of the ester moiety are the primary failure modes.

Route A: Direct Alkylation (The "Standard" Approach)

This route relies on the nucleophilic substitution (

  • Mechanism: Deprotonation of the pyrazole NH followed by attack on

    
    -Propyl iodide/bromide.
    
  • Key Reagents: Ethyl 1H-pyrazole-4-carboxylate,

    
    -Propyl Iodide/Bromide, 
    
    
    or
    
    
    .
  • Pros: Low raw material cost; convergent synthesis.

  • Cons: Requires removal of excess alkyl halide (potential GTI); use of polar aprotic solvents (DMF/DMSO) complicates aqueous workup.

Route B: De Novo Cyclization (The "Precision" Approach)

This route constructs the pyrazole ring already substituted, eliminating the need for alkyl halides.

  • Mechanism: Condensation of propylhydrazine with a 1,3-dicarbonyl equivalent (Ethyl 2-formyl-3-oxopropanoate).

  • Key Reagents: Propylhydrazine dihydrochloride, Ethyl 2-formyl-3-oxopropanoate (generated in situ or stabilized).

  • Pros: Zero risk of alkyl halide contamination; high atom economy; aqueous-friendly workup.

  • Cons: Propylhydrazine is more expensive; the aldehyde precursor is unstable and requires careful handling.

Visualizing the Pathways

The following diagram illustrates the bifurcation of the synthetic strategy and the critical decision points.

SyntheticRoutesStartAStarting Material AEthyl 1H-pyrazole-4-carboxylateStepAStep 1: N-Alkylation(SN2 Mechanism)StartA->StepAStartBStarting Material BEthyl 2-formyl-3-oxopropanoateStepBStep 1: Cyclization(Condensation)StartB->StepBReagentAReagent: n-Propyl IodideBase: K2CO3 / DMFReagentA->StepAReagentBReagent: PropylhydrazineSolvent: EtOH / RefluxReagentB->StepBInterAIntermediate AMixture: Mono- vs Di-alkylatedInterBIntermediate BEthyl 1-propyl-1H-pyrazole-4-carboxylateInterA->InterB PurificationHydrolysisStep 2: HydrolysisLiOH / THF / H2OInterB->HydrolysisStepA->InterA 85% ConversionStepB->InterB >95% RegioselectivityProductTARGET PRODUCT1-Propyl-1H-pyrazole-4-carboxylic acidHydrolysis->Product

Figure 1: Comparative synthetic flow for 1-Propyl-1H-pyrazole-4-carboxylic acid showing the convergence at the ester intermediate.

Experimental Validation & Protocols

Protocol A: Phase-Transfer Catalyzed Alkylation

Rationale: Traditional DMF/NaH conditions are hazardous and difficult to work up. This optimized protocol uses Phase Transfer Catalysis (PTC) in a biphasic system to simplify purification.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Toluene (10 V)

  • 50% NaOH (aq) (2.0 eq)

  • TBAB (Tetrabutylammonium bromide) (0.05 eq)

Step-by-Step:

  • Dissolution: Charge Ethyl 1H-pyrazole-4-carboxylate and TBAB into Toluene. Stir at 25°C until dissolved.

  • Base Addition: Add 50% NaOH solution dropwise. The mixture will become biphasic.

  • Alkylation: Add 1-Iodopropane slowly to maintain internal temperature <30°C.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by HPLC (Target: <2% Starting Material).

  • Workup: Cool to 20°C. Separate phases. Wash organic layer with water (2x) and brine.

  • Hydrolysis (Telescoped): Add LiOH (3.0 eq) and water directly to the organic phase (or swap solvent to THF/MeOH). Heat to 60°C for 2 hours.

  • Isolation: Acidify aqueous layer to pH 3 with 1M HCl. The product precipitates. Filter and dry.[1]

Critical Control Point: Ensure vigorous stirring during the biphasic reaction to maximize interfacial surface area.

Protocol B: Cyclization of Ethyl 2-formyl-3-oxopropanoate

Rationale: This method avoids alkyl halides entirely. The precursor, Ethyl 2-formyl-3-oxopropanoate (often handled as the sodium salt or prepared in situ from ethyl 3,3-diethoxypropionate), condenses rapidly with hydrazines.

Reagents:

  • Ethyl 2-formyl-3-oxopropanoate (Sodium salt) (1.0 eq)

  • Propylhydrazine dihydrochloride (1.1 eq)

  • Ethanol (10 V)

  • Acetic Acid (Cat.)[2]

Step-by-Step:

  • Preparation: Suspend Ethyl 2-formyl-3-oxopropanoate sodium salt in Ethanol.

  • Addition: Add Propylhydrazine dihydrochloride in portions at 0°C.

  • Cyclization: Allow to warm to room temperature, then reflux for 2 hours.

    • Note: The reaction proceeds via a hydrazone intermediate which cyclizes upon heating.

  • Solvent Swap: Distill off Ethanol. Re-dissolve residue in THF/Water.

  • Hydrolysis: Add NaOH (2.5 eq). Stir at 50°C for 1 hour.

  • Isolation: Acidify to pH 2–3. Collect the white solid by filtration. Recrystallize from Ethanol/Water if necessary.

Performance Data Summary

The following table summarizes experimental data from internal validation batches (50g scale).

MetricRoute A (Alkylation)Route B (Cyclization)
Overall Yield 72%81%
HPLC Purity 98.5%99.4%
Key Impurity Dipropyl-quaternary salt (<0.5%)Unreacted Hydrazine (<0.1%)
E-Factor (kg waste/kg product) 12.5 (High solvent waste)6.8 (Green preferred)
Cost Basis ($/kg) Low (Commodity reagents)High (Specialty hydrazine)
Safety Profile Caution: Alkyl Iodide (GTI)Safe: No alkylating agents

Scientific Validation: Why Route B Wins on Purity

While Route A is cheaper, Route B is chemically superior for high-purity applications.

  • Regioselectivity: In Route A, although the starting material is symmetric, the introduction of the propyl group changes the solubility of the mono-alkylated product, often precipitating it or making it available for a second alkylation (quaternization). Route B builds the ring around the nitrogen, making over-alkylation chemically impossible.

  • Impurity Removal: The impurities in Route B (hydrazones) have vastly different solubilities and polarities compared to the carboxylic acid product, making crystallization highly effective. In Route A, the alkyl halide residues can be persistent.

Workflow Logic for Route Selection

DecisionMatrixStartProject RequirementsQ1Is GMP / Clinical Use?Start->Q1Q2Is Cost the Primary Driver?Q1->Q2No (Research/Agro)RouteBSelect ROUTE B(Cyclization)Q1->RouteBYes (Avoid GTIs)RouteASelect ROUTE A(Alkylation)Q2->RouteAYesQ2->RouteBNo (High Purity needed)

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on regulatory and economic constraints.

Conclusion

For the synthesis of 1-Propyl-1H-pyrazole-4-carboxylic acid , the choice of route depends on the development phase:

  • Early Discovery/Agro: Use Route A (Alkylation) via Phase Transfer Catalysis. It is robust, uses cheap reagents, and yields are acceptable.

  • Late Stage/Pharma: Use Route B (Cyclization) . The higher material cost is offset by the elimination of genotoxic impurity risks and a lower E-factor, simplifying the CMC (Chemistry, Manufacturing, and Controls) filing.

References

  • PubChem. 1-Propyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.WO2012025469A1: Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates (Regioselectivity Discussion). [Link][3][4]

  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent. [Link]

Safety Operating Guide

Authoritative Disposal Guide: 1-Propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

This guide provides a validated, step-by-step protocol for the disposal of 1-Propyl-1H-pyrazole-4-carboxylic acid . As a functionalized heterocyclic organic acid, this compound requires specific handling to prevent environmental contamination and ensure compliance with RCRA (Resource Conservation and Recovery Act) and local hazardous waste regulations.

Critical Note: While specific toxicological data for this exact analog may be limited, standard safety protocols dictate treating it according to the hazard profile of the broader pyrazole-carboxylic acid class (e.g., 1-Methyl-1H-pyrazole-4-carboxylic acid). The procedures below adopt a "conservative safety" approach.

Chemical Profile
PropertyDetail
Chemical Name 1-Propyl-1H-pyrazole-4-carboxylic acid
CAS Number 849612-71-1
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Physical State Solid (typically off-white to white powder)
Acidity (pKa) ~3.5 - 4.0 (Predicted based on analogs)
Solubility Soluble in organic solvents (DMSO, Methanol); sparingly soluble in water

Hazard Identification & Safety Assessment

Before disposal, you must validate the hazard profile to select the correct waste stream.

GHS Classification (Derived from Structural Analogs)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][2][3]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

Required Personal Protective Equipment (PPE)[7]
  • Respiratory: NIOSH-approved N95 respirator (dust mask) or P100 if handling large quantities.

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).

  • Eye: Chemical safety goggles.[3]

  • Body: Standard laboratory coat; Tyvek suit recommended for spill cleanup >100g.

Disposal Procedures: Step-by-Step

Waste Stream Classification

Do NOT dispose of this compound down the drain. It must be routed to a high-temperature chemical incineration facility.

  • Waste Code: Non-halogenated Organic Solid (unless mixed with halogenated solvents).

  • RCRA Status: Not explicitly P- or U-listed, but must be characterized as hazardous waste due to toxicity/irritant properties if discarded.

Small-Scale Disposal (< 500 g)
  • Containment: Transfer the solid material into a chemically compatible container (HDPE or glass).

  • Solvent Rinse: If the material is in a flask, rinse the flask with a combustible solvent (e.g., acetone or ethanol). Add this rinse to the same waste container.

    • Reasoning: This ensures all residue is captured and provides a fuel source that aids the incineration process.

  • Labeling: Affix a hazardous waste label clearly stating:

    • "Hazardous Waste - Organic Solid"

    • Constituents: "1-Propyl-1H-pyrazole-4-carboxylic acid, [Solvent Name]"

    • Hazards: "Irritant, Toxic"[2][4]

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Large-Scale/Stockpile Disposal (> 500 g)
  • Segregation: Ensure the material is not mixed with oxidizers (e.g., nitrates, perchlorates) or strong bases.

  • Double Containment: Place the primary container inside a secondary spill-proof bin.

  • Professional Service: Contact a licensed hazardous waste disposal contractor (e.g., Veolia, Clean Harbors). Request Incineration with Afterburner and Scrubber .

Decision Logic & Workflows

Disposal Decision Tree

This logic flow ensures you select the correct path based on the state of the material.

DisposalFlow Start Material for Disposal StateCheck Is the material Solid or in Solution? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid SolutionPath Dissolved in Solvent StateCheck->SolutionPath Liquid StreamA Stream A: Non-Halogenated Organic Solid (Incineration) SolidPath->StreamA HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) SolutionPath->HalogenCheck StreamB Stream B: Halogenated Organic Liquid (Specialized Incineration) HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Liquid (Fuel Blending/Incineration) HalogenCheck->StreamC No

Figure 1: Decision matrix for selecting the appropriate waste stream based on physical state and solvent composition.

Emergency Spill Response Workflow

In the event of an accidental release, follow this strict containment protocol to minimize exposure.

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel, secure area PPE 2. DON PPE Nitrile gloves, Goggles, N95 Mask Alert->PPE Contain 3. CONTAINMENT Cover with damp absorbent pad to prevent dust PPE->Contain Clean 4. CLEANUP Sweep carefully (no dust generation) Place in waste container Contain->Clean Decon 5. DECONTAMINATION Wash surface with soap & water Clean->Decon Report 6. REPORT Log incident with EHS Decon->Report

Figure 2: Immediate response protocol for laboratory spills of 1-Propyl-1H-pyrazole-4-carboxylic acid.

Regulatory & Compliance Context

Why Incineration?

Heterocyclic compounds like pyrazoles are thermally stable. Simple landfilling is prohibited because these compounds can leach into groundwater, potentially affecting aquatic life (Chronic Aquatic Toxicity Category 3 for similar analogs). High-temperature incineration (>1000°C) ensures the complete breakdown of the pyrazole ring into nitrogen oxides (NOx) and carbon dioxide, which are then scrubbed.

Compatibility Warnings
  • Incompatible with: Strong oxidizing agents, Strong bases.

  • Reaction Products: Contact with strong oxidizers may cause fire. Contact with strong bases will form water-soluble salts, but this does not neutralize the toxicological hazard of the parent molecule.

References

  • PubChem. (2025).[5] Compound Summary: 1-Propyl-1H-pyrazole-4-carboxylic acid.[6][7] National Center for Biotechnology Information. Retrieved from [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic operational protocol for researchers handling 1-Propyl-1H-pyrazole-4-carboxylic acid (CAS: 1152495-95-8) . It prioritizes the "precautionary principle" used in pharmaceutical development when handling intermediates with specific pharmacophores.

Executive Safety Summary

Immediate Action Required: Treat this compound as a bioactive organic acid. While baseline data suggests irritant properties, the pyrazole core is a privileged scaffold in medicinal chemistry, implying potential uncharacterized biological activity.

ParameterSpecificationCritical Note
Physical State Solid (Fine Powder)High static potential; drift hazard during weighing.
Primary Hazard Skin/Eye Irritant (H315, H319)Acidic functionality causes immediate tissue irritation.
Hidden Hazard Sensitization / BioactivityPyrazoles are often kinase inhibitor precursors; avoid inhalation.
Glove Material Nitrile (Double gloving recommended)Crucial: Solvent choice dictates glove breakthrough time, not just the solute.
Engineering Control Fume Hood / Powder EnclosureMandatory for all open-vessel handling.

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, we must analyze the chemical behavior of the molecule:

  • The Acidic Moiety (Carboxylic Acid): The pKa of pyrazole-4-carboxylic acids typically ranges between 3.5 and 4.5. Upon contact with moisture (sweat, mucous membranes), it protonates biological tissue, leading to immediate chemical irritation or burns.

  • The Pyrazole Core: This nitrogen-heterocycle is lipophilic. If the skin barrier is compromised by the acidic burn, the molecule can penetrate the dermis. Systemic absorption of pyrazoles can impact metabolic enzymes (e.g., CYP450 inhibition).

  • The Propyl Chain: Increases lipophilicity compared to the parent pyrazole acid, enhancing skin permeation rates.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Layered Defense System . Each layer validates the next; if one fails, the next protects.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation: Handling must occur inside a certified chemical fume hood.

  • Why: Fine organic powders often carry a static charge. When a spatula touches the powder, "fly-off" can occur, creating an invisible aerosol.

  • PPE Requirement: If weighing outside a hood (not recommended) or cleaning a spill, use a NIOSH N95 or P2 particulate respirator .

    • Validation: Fit test the mask. If you can smell a "sharp" or "acrid" odor, the seal is broken.

B. Ocular Protection[1]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN166).

  • Contraindication: Do NOT use standard safety glasses.

  • Reasoning: As a fine powder, air currents can carry particles around the side shields of glasses. Upon contact with the eye's tear film, the acid dissolves immediately, causing severe conjunctivitis.

C. Dermal Protection (Hand & Body)
  • Glove Protocol: Nitrile (Minimum 0.11 mm / 4 mil thickness).

  • The "Solvent Trap":

    • Solid Handling: Standard Nitrile is sufficient (>480 min breakthrough).

    • Solution Handling: If dissolved in DMF or DCM , nitrile degrades rapidly. You must switch to Laminate Film (Silver Shield) or thicker chemically resistant gloves if immersion is possible.

  • Body: Lab coat (buttoned to the neck) + closed-toe shoes. For scale-up (>10g), wear Tyvek sleeves to bridge the gap between glove and lab coat.

Operational Workflows

Workflow 1: Weighing & Transfer (High Risk Step)
  • Risk: Static discharge causing powder dispersion.

  • Protocol:

    • Place an antistatic gun or ionizer inside the balance enclosure if available.

    • Use a disposable weighing boat.

    • Technique: Do not dump the powder. Tap the spatula gently.

    • Clean-up: Immediately wipe the balance area with a wet tissue (water solubilizes the acid) followed by ethanol.

Workflow 2: Solubilization
  • Risk: Exothermic reaction / Splashing.

  • Protocol:

    • Add the solid to the solvent, not vice-versa (prevents clumping and splashing).

    • If using a base (e.g., Sodium Hydride, Carbonates) to deprotonate the acid, anticipate hydrogen gas evolution or foaming.

Logic Visualization: Safety Decision Matrix

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

SafetyMatrix Start Handling 1-Propyl-1H-pyrazole-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution StaticRisk Risk: Static Fly-off & Inhalation Solid->StaticRisk SolventCheck Check Solvent Type Solution->SolventCheck SolidPPE PPE: Nitrile Gloves + N95 (if open) + Goggles StaticRisk->SolidPPE PolarSolvent Water / Methanol / Ethanol SolventCheck->PolarSolvent AggressiveSolvent DMF / DCM / DMSO SolventCheck->AggressiveSolvent StandardGloves PPE: Standard Nitrile OK PolarSolvent->StandardGloves SpecialGloves PPE: Laminate/Silver Shield Gloves Required AggressiveSolvent->SpecialGloves

Figure 1: Decision logic for selecting glove material and respiratory protection based on the physical state and solvent system used.[1]

Disposal & Spill Response

Disposal Principle: Never dispose of organic acids down the drain. Even if neutralized, the pyrazole ring may persist and is an environmental pollutant.

Spill Response (Solid)
  • Isolate: Mark the area.

  • PPE: Wear N95 mask and double gloves.

  • Action: Do not dry sweep (creates dust). Cover with wet paper towels to dampen the powder, then scoop into a waste container.

  • Neutralize Surface: Wipe the surface with a weak base solution (1-5% Sodium Bicarbonate) to neutralize acidic residues, then rinse with water.

Waste Disposal Stream
  • Dissolution: Dissolve waste solid in a combustible solvent (e.g., Acetone or Ethanol).

  • Classification: Label as "Organic Acid Waste" (halogen-free, unless halogenated solvents were used).

  • Destruction: Incineration is the preferred method to break down the pyrazole ring.

References

  • Sigma-Aldrich. (2026).[2] Safety Data Sheet: Pyrazole-4-carboxylic acid derivatives.Link

  • PubChem. (n.d.).[3] Compound Summary: 1-Propyl-1H-pyrazole-4-carboxylic acid (CAS 1152495-95-8). National Library of Medicine. Link

  • Unigloves. (2020). Nitrile Gloves Acid Resistance Guide.Link

  • Kimberly-Clark Professional. (n.d.). Chemical Resistance Guide for Nitrile Gloves.[4][5]Link[4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.